Henicosyl methacrylate
Description
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Structure
2D Structure
Properties
CAS No. |
45296-31-9 |
|---|---|
Molecular Formula |
C25H48O2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
henicosyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C25H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-25(26)24(2)3/h2,4-23H2,1,3H3 |
InChI Key |
BYFBMQIXUIFFAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Henicosyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Henicosyl methacrylate, a long-chain alkyl methacrylate, holds significant potential in the development of novel polymers for specialized applications, including drug delivery systems, biomaterials, and advanced coatings. Its long alkyl chain imparts unique properties such as hydrophobicity, crystallinity, and specific thermal behavior to the resulting polymers. This technical guide provides a comprehensive overview of the synthesis and anticipated properties of this compound. Due to the limited availability of direct experimental data for henicosyl (C21) methacrylate, this document leverages detailed information from its close structural analogs, stearyl (C18) methacrylate and behenyl (C22) methacrylate, to provide robust experimental protocols and property estimations. This approach offers a strong foundation for researchers and developers to initiate work with this promising monomer.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the transesterification of methyl methacrylate with henicosyl alcohol. This method is a widely used and scalable approach for producing a variety of long-chain alkyl methacrylates.
General Reaction Scheme
The overall chemical transformation is depicted in the following reaction:
Methyl Methacrylate + Henicosyl Alcohol → this compound + Methanol
This equilibrium reaction is driven to completion by the removal of the methanol byproduct.
Experimental Protocol: Transesterification Method
This protocol is adapted from established procedures for the synthesis of stearyl and behenyl methacrylate.[1][2][3]
Materials:
-
Methyl methacrylate (MMA)
-
Henicosyl alcohol (1-henicosanol)
-
Catalyst: Potassium cyanide (KCN) or Tetramethyl titanate
-
Inhibitor: Hydroquinone methyl ether (MEHQ)
-
Solvent (optional, for purification): Methanol
-
Drying agent: Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask (1-liter)
-
Vigreux column (1-meter)
-
Distillation head and condenser
-
Heating mantle with magnetic stirrer
-
Vacuum source
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Charging the Reactor: In a 1-liter round-bottom flask, combine methyl methacrylate (in molar excess, e.g., 3 moles per 0.5 moles of alcohol), henicosyl alcohol (0.5 moles), potassium cyanide (1% by weight of the alcohol), and hydroquinone methyl ether (250 ppm).
-
Reaction Setup: Equip the flask with a 1-meter Vigreux column, a distillation head, and a condenser. This setup is crucial for the efficient removal of the methanol/methyl methacrylate azeotrope.
-
Reaction Execution: Heat the mixture to approximately 75°C while stirring. The azeotropic mixture of methanol and methyl methacrylate will begin to distill off at a head temperature of about 65°C.
-
Monitoring the Reaction: The reaction is monitored by observing the cessation of the azeotrope distillation. Typically, the transesterification is complete within 3.5 to 5 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst like KCN was used, filter the mixture to remove it. Wash the filter cake with a small amount of methyl methacrylate.
-
Concentrate the filtrate under reduced pressure at approximately 40°C using a rotary evaporator to remove the excess methyl methacrylate.
-
The resulting product is this compound, which should be a white, crystalline solid at room temperature. Further purification can be achieved by recrystallization from methanol if necessary.
-
Properties of this compound and its Polymer
Direct experimental data for this compound is scarce. However, its properties can be reliably estimated by interpolating the known properties of its homologous neighbors, stearyl methacrylate (C18) and behenyl methacrylate (C22).
Physicochemical Properties of Long-Chain Alkyl Methacrylates
The following table summarizes the key physical and chemical properties of stearyl methacrylate and behenyl methacrylate, providing a basis for estimating the properties of this compound.
| Property | Stearyl Methacrylate (C18) | Behenyl Methacrylate (C22) | Estimated this compound (C21) |
| Molecular Weight | 338.57 g/mol [4] | 394.68 g/mol [5] | ~380.65 g/mol |
| Appearance | White powder/lump to clear liquid[6] | White solid[2] | White solid |
| Melting Point | 18-20 °C[6] | Not specified | ~25-30 °C |
| Boiling Point | 195 °C at 6 mm Hg[6] | 70-71 °C (specific conditions not fully detailed)[5] | >200 °C at reduced pressure |
| Density | 0.864 g/mL at 25 °C[6] | 0.865 g/cm³ (predicted)[5] | ~0.865 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.451[6] | 1.455 (predicted)[5] | ~1.454 |
| Viscosity | 11 mPa·s at 25 °C[4] | Not specified | ~12-15 mPa·s at 25 °C |
| Water Solubility | Insoluble[6] | Not specified, expected to be insoluble | Insoluble |
Polymer Properties
Polymers derived from long-chain alkyl methacrylates, such as poly(this compound), exhibit distinct properties due to the presence of the long, crystallizable alkyl side chains.
-
Thermal Properties: Poly(stearyl methacrylate) (PSMA) has a reported melting transition temperature of approximately 30.8 °C and a crystallization temperature of 23.5 °C.[7] It is expected that poly(this compound) would exhibit a slightly higher melting and crystallization temperature due to the longer alkyl chain.
-
Mechanical Properties: The long alkyl side chains act as internal plasticizers, leading to polymers with lower glass transition temperatures compared to their short-chain counterparts. The mechanical properties of dimethacrylate-based resins can be influenced by the addition of stearyl methacrylate, which can reduce water sorption at concentrations up to 25 wt%.[8] A similar effect is anticipated with this compound. The increasing length of the alkyl side chain in poly(n-alkyl methacrylates) leads to a broader loss modulus peak and tanδ peak.[9]
-
Solubility: Poly(this compound) is expected to be soluble in nonpolar organic solvents and insoluble in polar solvents like water and lower alcohols.
Polymerization of this compound
This compound can be polymerized using various techniques, including free-radical polymerization and controlled radical polymerization methods like RAFT (Reversible Addition-Fragmentation chain Transfer) and ATRP (Atom Transfer Radical Polymerization).
Free-Radical Polymerization
A common method for polymerizing long-chain methacrylates is solution polymerization using a free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN).
Typical Protocol:
-
Dissolve this compound and AIBN in a suitable solvent (e.g., toluene).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to a temperature that initiates the decomposition of AIBN (typically 60-80 °C).
-
Allow the polymerization to proceed for a set time to achieve the desired molecular weight and conversion.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Controlled Radical Polymerization
For applications requiring well-defined polymer architectures and low polydispersity, controlled radical polymerization techniques are preferred. RAFT polymerization, for instance, has been successfully used for the synthesis of poly(behenyl methacrylate)-based block copolymers.[10][11] This method allows for precise control over the molecular weight and architecture of the resulting polymers.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Polymerization Process
Caption: General process for free-radical polymerization.
Applications and Future Perspectives
The unique properties of this compound and its corresponding polymer make them attractive for a variety of advanced applications:
-
Drug Delivery: The hydrophobic nature of the polymer can be utilized for the encapsulation and controlled release of hydrophobic drugs. The polymer can form the core of micelles or nanoparticles.
-
Biomaterials: The biocompatibility of polymethacrylates, combined with the specific thermal properties imparted by the long alkyl chain, makes them suitable for applications in tissue engineering and medical implants.
-
Coatings and Additives: Poly(this compound) can be used as a hydrophobic surface coating, a viscosity index improver, or a pour point depressant in lubricants.[12]
Future research should focus on the direct synthesis and characterization of this compound to validate the estimated properties and to fully explore its potential in various applications. Furthermore, the synthesis of copolymers of this compound with other functional monomers could lead to materials with tunable properties for highly specific applications.
Conclusion
References
- 1. Stearyl Methacrylate synthesis - chemicalbook [chemicalbook.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. prepchem.com [prepchem.com]
- 4. jamorin.com [jamorin.com]
- 5. Behenyl methacrylate | 16669-27-5, Behenyl methacrylate Formula - ECHEMI [echemi.com]
- 6. Stearyl Methacrylate | 32360-05-7 [chemicalbook.com]
- 7. ijeas.org [ijeas.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of crystallizable poly(behenyl methacrylate)-based block and statistical copolymers and their performance as wax crystal modifiers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of crystallizable poly(behenyl methacrylate)-based block and statistical copolymers and their performance as wax crystal modifiers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01023B [pubs.rsc.org]
- 12. jamorin.com [jamorin.com]
An In-depth Technical Guide to Henicosyl Methacrylate: Chemical Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of henicosyl methacrylate, a long-chain alkyl methacrylate. Given the limited direct experimental data on this compound, this document extrapolates information from closely related long-chain methacrylates, such as behenyl methacrylate and eicosyl methacrylate, to present a thorough profile. This guide covers its chemical structure, physicochemical properties, synthesis, and detailed characterization methodologies.
Chemical Structure and Properties
This compound is the ester of methacrylic acid and henicosyl alcohol. Its structure consists of a C21 alkyl chain attached to a methacrylate group.
Molecular Formula: C₂₅H₄₈O₂
Molecular Weight: 380.66 g/mol
The chemical structure of this compound is depicted in the following diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value (for Behenyl Methacrylate) |
| Molecular Formula | C₂₆H₅₀O₂ |
| Molar Mass | 394.67 g/mol |
| Density | 0.865 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 70-71 °C |
| Flash Point | 215.4 °C |
Synthesis of this compound
A general and common method for the synthesis of long-chain alkyl methacrylates is the esterification or transesterification of methacrylic acid or its esters with the corresponding long-chain alcohol. One specific method involves the reesterification of methyl methacrylate with a fatty alcohol.
The following diagram illustrates a typical workflow for the synthesis of long-chain alkyl methacrylates:
Caption: General workflow for the synthesis of this compound.
Characterization of this compound
The characterization of this compound involves various analytical techniques to confirm its structure and purity. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to identify the chemical structure of this compound by analyzing the chemical shifts and splitting patterns of its protons.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~6.1 | s | Vinylic proton (trans to ester) |
| ~5.5 | s | Vinylic proton (cis to ester) |
| ~4.1 | t | -O-CH₂- (ester) |
| ~1.9 | s | -CH₃ (methacrylate) |
| ~1.6 | m | -O-CH₂-CH₂- |
| ~1.2-1.4 | m | -(CH₂)₁₈- (alkyl chain) |
| ~0.9 | t | -CH₃ (terminal methyl) |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~2920, ~2850 | C-H stretching | Alkyl chain |
| ~1720 | C=O stretching | Ester |
| ~1635 | C=C stretching | Alkene |
| ~1160 | C-O stretching | Ester |
Experimental Protocol for FTIR-ATR:
-
Sample Preparation: Place a small amount of the liquid or solid this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[2][3]
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3] Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to sample analysis and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, which helps in confirming its structure and assessing its purity.
Expected Mass Spectrum Fragmentation:
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and several characteristic fragment ions. Common fragmentation patterns for long-chain esters include the loss of the alkoxy group and cleavage at various points along the alkyl chain.
Experimental Protocol for GC-MS: [4][5][6]
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separation.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 500).
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
The following diagram outlines the general workflow for the characterization of this compound:
Caption: Workflow for the characterization of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.4. Gas Chromatography/Mass Spectrometry (GC/MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]
- 5. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Poly(henicosyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(henicosyl methacrylate) is a long-chain poly(alkyl methacrylate) that holds significant promise for a variety of specialized applications, including in drug delivery systems, as a viscosity modifier, and in the formulation of advanced coatings and lubricants. Its long aliphatic side chain imparts unique physical and chemical properties, such as hydrophobicity, a distinct thermal profile, and specific solubility characteristics. This technical guide provides a detailed overview of the anticipated physical and chemical properties of poly(this compound), based on data from analogous long-chain poly(alkyl methacrylates). It also outlines detailed experimental protocols for its synthesis and characterization.
Predicted Physical and Chemical Properties
| Property | Poly(hexyl methacrylate) | Poly(lauryl methacrylate) | Poly(octadecyl methacrylate) | Poly(behenyl methacrylate) |
| Molecular Weight (Mw, g/mol ) | ~400,000 (by GPC)[1] | ~250,000 (by GPC)[2] | - | - |
| Glass Transition Temp. (Tg, °C) | -5[1] | -65[2] | - | - |
| Refractive Index (nD20) | 1.481[1] | 1.474[2] | - | - |
| Solubility | Soluble in benzene, heptane, toluene[1] | Soluble in benzene, heptane, MEK, THF, toluene, xylene[2] | Soluble in toluene; Insoluble in alcohols[3] | - |
Note: this compound has a 21-carbon side chain, placing it between octadecyl (18 carbons) and behenyl (22 carbons) methacrylate.
Experimental Protocols
Synthesis of this compound Monomer
The synthesis of this compound can be achieved through the esterification of methacryloyl chloride with henicosanol. A general procedure is as follows:
-
Materials : Henicosanol, methacryloyl chloride, triethylamine (TEA), tetrahydrofuran (THF), n-hexane, sodium bicarbonate solution, basic alumina, silica gel.
-
Procedure :
-
Dry the henicosanol in a vacuum oven overnight.
-
In a two-neck flask purged with nitrogen, dissolve henicosanol and TEA in anhydrous THF at room temperature.
-
Cool the flask in an ice bath to 0°C with continuous stirring.
-
Add methacryloyl chloride dropwise to the reaction mixture over a period of 30 minutes.
-
Allow the reaction to stir for several hours, gradually warming to room temperature.
-
Quench the reaction by exposing it to air.
-
Treat the resulting solution with basic alumina to remove unreacted methacryloyl chloride and TEA hydrochloride salt.
-
Filter the purified product and dissolve it in n-hexane.
-
Wash the n-hexane solution with sodium bicarbonate solution and pass it through a silica column for further purification.
-
Remove the solvents under reduced pressure and dry the final product in a vacuum oven at 30°C to yield this compound as a white solid[4].
-
Polymerization of this compound
Poly(this compound) can be synthesized via free-radical polymerization. A typical protocol is as follows:
-
Materials : this compound monomer, toluene, 2,2'-azobisisobutyronitrile (AIBN) as an initiator, methanol.
-
Procedure :
-
Dissolve the this compound monomer in toluene in a reaction flask.
-
Add the AIBN initiator (typically 1 mol% with respect to the monomer).
-
Purge the reaction vessel with nitrogen for 30 minutes to remove oxygen.
-
Place the flask in a pre-heated oil bath at a controlled temperature (e.g., 70°C).
-
Allow the polymerization to proceed for a set time (e.g., 3.5 hours) with constant stirring[4].
-
Terminate the polymerization by cooling the flask to room temperature and exposing the solution to air.
-
Precipitate the polymer by pouring the reaction mixture into an excess of cold methanol with stirring.
-
Collect the polymer by filtration and dry it under vacuum until a constant weight is achieved[5].
-
Characterization Methodologies
Molecular Weight Determination: Gel Permeation Chromatography (GPC)
GPC is a crucial technique for determining the molecular weight and molecular weight distribution of polymers[5].
-
Instrumentation : An Agilent 1260 Infinity GPC system (or equivalent) equipped with a guard column and two mixed-bed columns is suitable.
-
Mobile Phase : Tetrahydrofuran (THF) is a common solvent for poly(alkyl methacrylates).
-
Calibration : The system should be calibrated using a series of near-monodisperse poly(methyl methacrylate) (PMMA) or polystyrene standards with known molecular weights[4].
-
Sample Preparation : Dissolve a small amount of the synthesized poly(this compound) in THF.
-
Analysis : Inject the sample solution into the GPC system. The elution of the polymer is monitored by a detector (e.g., a refractive index detector). The molecular weight averages (Mn, Mw) and dispersity (Đ) are calculated based on the calibration curve.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting point (Tm).
-
Instrumentation : A TA Instruments Q200 DSC (or equivalent).
-
Sample Preparation : Weigh approximately 5-10 mg of the polymer into an aluminum DSC pan and seal it.
-
Procedure :
-
Equilibrate the sample at a low temperature (e.g., -80°C).
-
Heat the sample to a temperature above its expected melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating scan under the same conditions[6].
-
-
Data Analysis : The glass transition temperature is typically determined from the second heating scan to erase the thermal history of the sample. The melting point is observed as an endothermic peak.
Visualizations
Caption: Workflow for the synthesis and characterization of poly(this compound).
Conclusion
While direct experimental data for poly(this compound) remains to be fully elucidated, this technical guide provides a robust framework for its synthesis, characterization, and property prediction based on well-understood analogous polymers. The detailed protocols and expected property ranges offer a valuable resource for researchers and professionals in drug development and materials science, enabling the exploration of this promising polymer in novel applications. Further experimental investigation is warranted to precisely define the unique characteristics of poly(this compound).
References
- 1. 聚甲丙烯酰酸己酯 溶液 average Mw ~400,000 by GPC, in toluene | Sigma-Aldrich [sigmaaldrich.com]
- 2. RU2411231C2 - Method for synthesis alkyl methacrylates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. iosrjournals.org [iosrjournals.org]
- 6. polychemistry.com [polychemistry.com]
An In-depth Technical Guide to the Synthesis of Henicosyl Methacrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for synthesizing henicosyl methacrylate, a long-chain alkyl methacrylate monomer. The information presented is intended to equip researchers, scientists, and professionals in drug development with the necessary details to select and implement the most suitable synthesis strategy for their specific applications. This document outlines three core synthesis methodologies: reaction with methacryloyl chloride, transesterification of methyl methacrylate, and direct esterification of methacrylic acid.
Core Synthesis Methodologies
This compound [(CH2=C(CH3)COOC21H43)] is a valuable monomer for the creation of polymers with tailored properties, including hydrophobicity and thermal characteristics, which are of interest in various advanced material and drug delivery applications. The selection of a synthesis method depends on factors such as desired purity, yield, cost of starting materials, and available equipment.
Reaction of 1-Henicosanol with Methacryloyl Chloride
This method is a common and relatively straightforward approach for the synthesis of alkyl methacrylates. It involves the reaction of the corresponding long-chain alcohol, 1-henicosanol, with methacryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Transesterification of Methyl Methacrylate with 1-Henicosanol
Transesterification is an equilibrium-driven reaction where the methyl group of methyl methacrylate is exchanged with the henicosyl group from 1-henicosanol. The reaction is typically catalyzed by an acid or a base, and the equilibrium is shifted towards the product by removing the methanol byproduct, often through azeotropic distillation.
Direct Esterification of Methacrylic Acid with 1-Henicosanol
This classic esterification method involves the direct reaction of methacrylic acid with 1-henicosanol, usually in the presence of an acid catalyst. The removal of water, a byproduct of the reaction, is crucial for driving the reaction to completion.
Quantitative Data Summary
The following table summarizes key quantitative data for the different synthesis methods, based on analogous long-chain alkyl methacrylate syntheses.
| Parameter | Reaction with Methacryloyl Chloride (Behenyl Methacrylate)[1] | Transesterification (Stearyl Methacrylate)[1] | Direct Esterification (General) |
| Starting Alcohol | Behenyl Alcohol (C22) | Stearyl Alcohol (C18) | Long-Chain Fatty Alcohols (C8-C22)[2] |
| Primary Reagent | Methacryloyl Chloride | Methyl Methacrylate | Methacrylic Acid |
| Catalyst/Base | Triethylamine | Potassium Cyanide | Sulfuric Acid, p-Toluenesulfonic Acid, Ion Exchange Resins |
| Solvent | Tetrahydrofuran (THF) | None (excess Methyl Methacrylate) | Toluene, Heptane (optional, for azeotropic water removal) |
| Reaction Temperature | 0°C to ambient | ~75°C | 70°C - 140°C |
| Reaction Time | ~20 hours | 3.5 hours | Varies (typically several hours) |
| Yield | 42% | 96% | Generally high, dependent on water removal |
| Purity | High after purification | High after purification | Variable, requires purification |
Experimental Protocols
Protocol 1: Synthesis of Behenyl Methacrylate via Methacryloyl Chloride
This protocol is adapted from the synthesis of behenyl methacrylate and is directly applicable to this compound by substituting 1-henicosanol for behenyl alcohol.[1]
Materials:
-
Behenyl alcohol (or 1-Henicosanol)
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Hexane
-
Saturated sodium bicarbonate solution
-
Silica gel
-
Basic alumina
Equipment:
-
Two-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dry the behenyl alcohol in a vacuum oven overnight.
-
Set up a 500 mL two-neck flask fitted with a rubber septum and a dropping funnel, and purge with nitrogen.
-
To the flask, add anhydrous THF (125 mL), behenyl alcohol (51.1 g, 0.157 mol), and triethylamine (68.8 mL, 49.9 g, 0.493 mol).
-
Stir the reaction mixture at ambient temperature (23°C).
-
Place the flask in an ice bath at 0°C with continuous stirring.
-
Add methacryloyl chloride (22.9 mL, 24.5 g, 0.235 mol) dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
After stirring for 1 hour, add an additional 60 mL of anhydrous THF to improve stirring efficiency.
-
Allow the reaction mixture to stir for 20 hours, during which it will warm to ambient temperature.
-
Expose the resulting viscous white solution to air, which will turn it into a cloudy yellow solution.
-
Treat the solution with basic alumina to remove unreacted methacryloyl chloride and methacrylic acid.
-
Filter the mixture to remove the TEA hydrochloride salt.
-
The purified product is then filtered under vacuum to yield a white solid.
-
Dissolve the solid in n-hexane and wash with a sodium bicarbonate solution (pH 9).
-
Pass the n-hexane solution through a silica column to remove any remaining impurities.
-
Remove the THF and n-hexane under reduced pressure using a rotary evaporator.
-
Dry the resulting residue overnight in a vacuum oven at 30°C to obtain behenyl methacrylate as a white solid.
Protocol 2: Synthesis of Stearyl Methacrylate via Transesterification
This protocol for stearyl methacrylate can be adapted for this compound.[1]
Materials:
-
Stearyl alcohol (or 1-Henicosanol)
-
Methyl methacrylate
-
Potassium cyanide (KCN) - EXTREME CAUTION ADVISED
-
Hydroquinone methyl ether (inhibitor)
Equipment:
-
1-liter round-bottom flask
-
Vigreux column (1 m)
-
Distillation head
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 1-liter round-bottom flask, add methyl methacrylate (300 g, 3 mol), stearyl alcohol (135 g, 0.5 mol), KCN (4.35 g, 1% by weight of stearyl alcohol), and hydroquinone methyl ether (0.108 g, 250 ppm).
-
Heat the mixture to approximately 75°C while bubbling air through it.
-
Using a 1 m Vigreux column and distillation head, remove the methyl methacrylate/methanol azeotrope at a head temperature of 65°C.
-
Continue the reaction for 3.5 hours, by which time the transesterification should be complete.
-
Cool the flask and filter the contents to remove the potassium cyanide. Wash the filter residue with a small amount of methyl methacrylate.
-
Concentrate the filtrate at 40°C under a water jet vacuum using a rotary evaporator.
-
The resulting white, crystalline residue is stearyl methacrylate.
Protocol 3: Synthesis of Long-Chain Alkyl Methacrylate via Direct Esterification
This is a generalized protocol based on common direct esterification procedures.
Materials:
-
1-Henicosanol
-
Methacrylic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Hydroquinone (inhibitor)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add 1-henicosanol, toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Add methacrylic acid (1.1 to 1.5 molar equivalents relative to the alcohol) and a small amount of hydroquinone to inhibit polymerization.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove the acid catalyst and unreacted methacrylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Visualizations of Synthesis Pathways and Workflows
Caption: Overview of the three main synthesis pathways for this compound.
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
References
Solubility of Henicosyl Methacrylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Henicosyl methacrylate, a long-chain alkyl methacrylate, is a monomer of significant interest in polymer chemistry, materials science, and drug delivery systems. Its long alkyl chain imparts a distinct hydrophobic character, influencing its solubility in various organic solvents and, consequently, the properties of the resulting polymers. Understanding the solubility of this compound is crucial for its polymerization, processing, and application in diverse fields, including the formulation of advanced drug delivery vehicles where polymer-drug and polymer-excipient interactions are paramount.
This technical guide provides an in-depth overview of the solubility characteristics of this compound in organic solvents. While specific quantitative solubility data for this particular long-chain methacrylate is not extensively available in public literature, this guide extrapolates from the known behavior of similar long-chain alkyl methacrylates and outlines the experimental protocols necessary for determining its solubility with precision.
General Solubility Characteristics
Long-chain alkyl methacrylates, such as this compound, are characterized by their dominant hydrophobic side chains. This structural feature dictates their solubility, making them generally soluble in nonpolar organic solvents and insoluble in polar solvents like water. The principle of "like dissolves like" is a fundamental predictor of solubility for these compounds.
Based on the behavior of analogous long-chain methacrylates like behenyl methacrylate (a mixture of C18, C20, and C22 methacrylates), it can be inferred that this compound exhibits good solubility in a range of nonpolar and weakly polar organic solvents.[1][2] Copolymers of behenyl methacrylate can be prepared with a variety of monomers in solvents such as toluene.[1]
Expected Solubility Profile of this compound:
-
High Solubility: Expected in nonpolar aliphatic and aromatic hydrocarbons (e.g., hexane, heptane, toluene, xylene), chlorinated hydrocarbons (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran).
-
Moderate to Low Solubility: Expected in moderately polar solvents such as esters (e.g., ethyl acetate) and ketones (e.g., acetone, methyl ethyl ketone). The large alkyl chain may limit miscibility with more polar members of these solvent families.
-
Insoluble: Expected in highly polar solvents such as water, methanol, ethanol, and dimethyl sulfoxide (DMSO).
It is important to note that the dissolution of high molecular weight polymers can be a slow process.[3] The process begins with the solvent molecules penetrating the bulk polymer, causing it to swell, followed by the disentanglement and diffusion of individual polymer chains into the solvent phase.[3]
Quantitative Solubility Data
| Solvent Class | Representative Solvents | Expected Solubility of this compound |
| Nonpolar Aliphatic | n-Hexane, n-Heptane, Cyclohexane | High |
| Aromatic | Toluene, Xylene, Benzene | High |
| Chlorinated | Dichloromethane, Chloroform | High |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to Low |
| Esters | Ethyl Acetate, Butyl Acetate | Moderate to Low |
| Alcohols | Methanol, Ethanol, Isopropanol | Insoluble |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Insoluble |
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid solute in a liquid solvent.[4][5] It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Equipment:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or watch glass
-
Drying oven
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is necessary to ensure saturation.
-
Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The time required may vary depending on the solvent and the polymer's dissolution rate.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Immediately filter the withdrawn sample using a syringe filter compatible with the solvent to remove any suspended microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, known volume of the saturated solution to a pre-weighed, clean, and dry evaporating dish.
-
Record the total weight of the evaporating dish and the solution.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven set to a temperature below the decomposition temperature of this compound may be used.
-
Once the solvent is fully evaporated, place the evaporating dish in a drying oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.
-
Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.
-
-
Calculation of Solubility:
-
Mass of the solute (this compound): Subtract the initial weight of the empty evaporating dish from the final constant weight of the dish with the dried solute.
-
Mass of the solvent: Subtract the mass of the solute from the total mass of the solution (evaporating dish with solution minus the empty dish).
-
Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100
-
Solubility ( g/100 mL solvent): The density of the solvent at the experimental temperature will be needed for this conversion.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in determining the solubility of a polymer like this compound.
Caption: A flowchart of the gravimetric method for polymer solubility determination.
Conclusion
While specific quantitative data for the solubility of this compound in organic solvents remains to be extensively published, its chemical structure strongly suggests high solubility in nonpolar organic solvents. For applications requiring precise solubility values, the gravimetric method provides a robust and accessible experimental protocol. The information and methodologies presented in this guide offer a foundational understanding for researchers and professionals working with this compound, enabling informed solvent selection and the generation of critical data for formulation and material design.
References
Unveiling the Thermal Behavior of Poly(henicosyl methacrylate): A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the expected thermal properties of poly(henicosyl methacrylate), a polymer characterized by its long n-alkyl side chain. This document is intended for researchers, scientists, and professionals in drug development who are exploring the use of novel polymers with specific thermal characteristics. Due to the limited availability of direct experimental data for poly(this compound), this guide extrapolates its probable thermal behavior from established trends in homologous long-chain poly(n-alkyl methacrylate)s and outlines the definitive experimental methodologies for its characterization.
Core Concepts: The Glass Transition in Long-Chain Poly(n-alkyl methacrylate)s
The glass transition temperature (Tg) is a critical parameter for amorphous and semi-crystalline polymers, marking the reversible transition from a rigid, glassy state to a more flexible, rubbery state. In the case of poly(n-alkyl methacrylate)s, the length of the n-alkyl side chain plays a pivotal role in determining the Tg. As the side chain length increases, a phenomenon known as "internal plasticization" occurs. The long, flexible alkyl chains increase the free volume within the polymer matrix, enhancing the mobility of the polymer backbone and consequently lowering the glass transition temperature.
For poly(n-alkyl methacrylate)s with sufficiently long side chains, such as poly(this compound) with its C21 side chain, another significant thermal event is the crystallization and melting of the side chains. This side-chain crystallinity can impart unique properties to the material, such as thermal energy storage capabilities and distinct mechanical behaviors at different temperatures.
Expected Thermal Properties of Poly(this compound)
Based on the established trends for long-chain poly(n-alkyl methacrylate)s, the following thermal properties for poly(this compound) are anticipated. It is crucial to note that these are expected values and require experimental verification.
| Property | Expected Characteristic |
| Glass Transition (Tg) | A low, likely sub-ambient, glass transition temperature is expected due to the significant plasticizing effect of the long henicosyl side chains. The Tg may be difficult to detect or may be masked by the melting of the side chains. |
| Side-Chain Crystallization (Tc) | A distinct crystallization exotherm is anticipated upon cooling from the melt as the henicosyl side chains organize into a crystalline structure. |
| Side-Chain Melting (Tm) | A corresponding melting endotherm is expected upon heating, representing the transition of the crystalline side chains to an amorphous state. This melting point is expected to be above room temperature. |
Experimental Determination of Thermal Properties
The precise determination of the thermal transitions in poly(this compound) requires empirical analysis. Differential Scanning Calorimetry (DSC) is the primary and most direct technique for this purpose.
Detailed Experimental Protocol for Differential Scanning Calorimetry (DSC)
| Step | Procedure |
| 1. Sample Preparation | Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to be used as a reference. |
| 2. Instrument Setup | Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere. |
| 3. Thermal Program | Heat-Cool-Heat Cycle: a. First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature well above the expected melting point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min). This scan erases the sample's prior thermal history. b. Cooling Scan: Cool the sample from the upper temperature back to the starting sub-ambient temperature at a controlled rate (e.g., 10 °C/min). This allows for the observation of crystallization. c. Second Heating Scan: Heat the sample again at the same controlled rate. The data from this scan is typically used for analysis of the glass transition and melting behavior. |
| 4. Data Analysis | Analyze the resulting heat flow versus temperature curve (thermogram). The glass transition will appear as a step-like change in the baseline. Crystallization will be an exothermic peak, and melting will be an endothermic peak. Determine the onset, midpoint, or peak temperatures for each transition. |
Experimental Workflow for DSC Analysis
The following diagram illustrates the logical workflow for the characterization of the thermal properties of poly(this compound) using Differential Scanning Calorimetry.
Conclusion
Determining the Molecular Weight of Henicosyl Methacrylate Polymers: An In-depth Technical Guide
Introduction
Henicosyl methacrylate polymers, a class of long-chain poly(alkyl methacrylates), are of significant interest in various fields, including lubricants, coatings, and drug delivery systems, owing to their unique thermal and solution properties. The molecular weight and molecular weight distribution of these polymers are critical parameters that dictate their physical and chemical characteristics, and ultimately their performance in specific applications. Accurate determination of these parameters is therefore essential for quality control, research, and development. This technical guide provides an in-depth overview of the primary methods employed for the molecular weight determination of this compound polymers, targeting researchers, scientists, and professionals in drug development.
Core Methodologies for Molecular Weight Determination
The determination of the molecular weight of this compound polymers can be accomplished through several well-established techniques. The most common and effective methods include Gel Permeation Chromatography (GPC), Static Light Scattering (SLS), and Viscometry. Each method offers distinct advantages and provides different types of molecular weight averages.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1][2] The principle of GPC is based on separating polymer molecules according to their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.
Key Molecular Weight Averages Obtained from GPC:
-
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
-
Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.
-
Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw/Mn, which provides an indication of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.
Static Light Scattering (SLS)
Static Light Scattering is an absolute technique for determining the weight-average molecular weight (Mw) of polymers without the need for column calibration with polymer standards.[3][4][5] The method is based on measuring the intensity of light scattered by a polymer solution at various angles and concentrations.[1][4] For high molecular weight polymers, SLS is a particularly valuable technique.
Viscometry
Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of polymers.[6][7][8] This technique involves measuring the viscosity of dilute polymer solutions and relating it to the molecular weight through the Mark-Houwink-Sakurada equation.[7][8] While less precise than GPC or SLS for determining the full molecular weight distribution, it is a robust method for routine analysis and for establishing relationships between molecular weight and intrinsic viscosity.[6]
Experimental Protocols
Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of poly(this compound).
Materials and Equipment:
-
GPC system equipped with a pump, injector, column oven, and a differential refractive index (RI) detector.[9]
-
GPC columns suitable for the expected molecular weight range of the polymer.
-
Tetrahydrofuran (THF) (HPLC grade) as the mobile phase.[9][10]
-
Poly(methyl methacrylate) (PMMA) or polystyrene (PS) standards for calibration.
-
Analytical balance, volumetric flasks, and syringes with filters.
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase, typically THF, and degas it thoroughly.
-
Calibration:
-
Prepare a series of solutions of narrow molecular weight distribution polymer standards (e.g., PMMA) in THF at known concentrations (e.g., 1 mg/mL).
-
Inject each standard solution into the GPC system and record the retention time.
-
Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the poly(this compound) sample (e.g., 2-5 mg).
-
Dissolve the sample in a known volume of THF (e.g., 2-5 mL) to create a dilute solution.
-
Ensure complete dissolution, which may require gentle agitation or warming.
-
Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
-
Analysis:
-
Inject the filtered polymer solution into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, the GPC software calculates the Mn, Mw, and PDI of the poly(this compound) sample.
-
Static Light Scattering (SLS)
Objective: To determine the absolute weight-average molecular weight (Mw) of poly(this compound).
Materials and Equipment:
-
Light scattering photometer with a laser light source.
-
Glass vials or cuvettes.
-
Solvent (e.g., Toluene or THF), filtered to be dust-free.
-
Analytical balance and volumetric flasks.
-
Syringe filters.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of poly(this compound) in a suitable, dust-free solvent (e.g., toluene) at a known concentration.
-
Prepare a series of dilutions from the stock solution.
-
Filter all solutions through a fine filter (e.g., 0.2 µm) directly into clean, dust-free scattering cells.
-
-
Measurement:
-
Measure the intensity of scattered light for each concentration at multiple angles.
-
Measure the refractive index increment (dn/dc) of the polymer-solvent system using a differential refractometer.
-
-
Data Analysis:
-
The data is typically analyzed using a Zimm plot, which is a double extrapolation to zero concentration and zero scattering angle.[4]
-
The weight-average molecular weight (Mw) is determined from the intercept of the extrapolated data on the y-axis.
-
Viscometry
Objective: To determine the viscosity-average molecular weight (Mv) of poly(this compound).
Materials and Equipment:
-
Constant temperature water bath.
-
Stopwatch.
-
Solvent (e.g., Toluene or THF).
-
Analytical balance and volumetric flasks.
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of poly(this compound) in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
-
Measurement:
-
Calculations:
-
Data Analysis:
-
Plot both the reduced viscosity and the inherent viscosity against concentration on the same graph.
-
Extrapolate the two lines to zero concentration. The common intercept gives the intrinsic viscosity ([η]).[8][12]
-
Use the Mark-Houwink-Sakurada equation, [η] = K * Mv^a, to calculate the viscosity-average molecular weight (Mv). The constants K and 'a' are specific to the polymer-solvent-temperature system and must be known from the literature or determined separately.
-
Data Presentation
Table 1: GPC Analysis of Poly(alkyl methacrylate) Samples
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PHMA-1 | 58,000 | 75,400 | 1.30 |
| PHMA-2 | 125,000 | 150,000 | 1.20 |
| PHMA-3 | 439,000 | 548,750 | 1.25 |
Data adapted from similar long-chain polymethacrylates.[13]
Table 2: SLS and Viscometry Data for a Poly(alkyl methacrylate) Sample
| Parameter | Value |
| Static Light Scattering | |
| Weight-Average Molecular Weight (Mw) | 150,000 g/mol |
| Second Virial Coefficient (A₂) | 3.5 x 10⁻⁴ mol·mL/g² |
| Radius of Gyration (Rg) | 15 nm |
| Viscometry | |
| Intrinsic Viscosity ([η]) | 0.45 dL/g |
| Mark-Houwink K | 1.2 x 10⁻⁴ dL/g |
| Mark-Houwink a | 0.68 |
| Viscosity-Average Molecular Weight (Mv) | 145,000 g/mol |
Visualizations
Experimental Workflow for GPC Analysis
Caption: Workflow for GPC analysis of polymers.
Logical Relationship for Viscometry Data Analysis
Caption: Data analysis pathway for viscometry.
Signaling Pathway for Light Scattering Data Interpretation
Caption: Interpretation pathway for SLS data.
References
- 1. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 2. Gel Permeation Chromatography Characterization of the Chain Length Distributions in Thiol-Acrylate Photopolymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. brookhaveninstruments.com [brookhaveninstruments.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. Molecular weight determination of polymers by viscometry | DOCX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. Determination of molecular weight of polymers by visometry | PPTX [slideshare.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]
- 12. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. ijeas.org [ijeas.org]
Thermal Stability of Henicosyl Methacrylate Polymers: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of henicosyl methacrylate polymers. Due to the limited availability of specific experimental data for poly(this compound), this document synthesizes information from studies on a range of long-chain poly(n-alkyl methacrylates) to project the thermal properties and degradation behavior of this specific polymer. The guide covers the primary degradation mechanisms, expected thermal stability based on trends observed in analogous polymers, and detailed experimental protocols for characterization via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). All quantitative data from cited sources are summarized in structured tables for comparative analysis. Furthermore, this guide includes a schematic representation of the thermal degradation workflow for poly(n-alkyl methacrylates).
Introduction
Poly(n-alkyl methacrylates) are a versatile class of polymers with properties that can be finely tuned by altering the length of the alkyl side chain. These polymers find applications in various fields, including as viscosity modifiers, pour point depressants in lubricating oils, and as components in drug delivery systems. The thermal stability of these polymers is a critical parameter that dictates their processing conditions and service life in high-temperature applications. This compound, with a 21-carbon alkyl side chain, is a long-chain methacrylate monomer that is expected to impart significant hydrophobicity and unique thermal properties to its corresponding polymer. Understanding the thermal degradation behavior of poly(this compound) is therefore essential for its potential application in demanding environments.
Thermal Degradation Mechanism of Poly(n-alkyl methacrylates)
The thermal degradation of poly(n-alkyl methacrylates) primarily proceeds via depolymerization, yielding the constituent monomer as the major product.[1][2] This process is essentially the reverse of the polymerization reaction. The generally accepted mechanism involves:
-
Initiation: The degradation is initiated by the homolytic scission of the polymer backbone, often at weak links, to form macroradicals.
-
Depropagation: These macroradicals then "unzip" or depropagate, releasing monomer units. The long "zip length" of this depropagation is a characteristic feature of many polymethacrylates, leading to high monomer yields.[1]
-
Termination: The process terminates through reactions such as radical combination or disproportionation.
For poly(n-alkyl methacrylates) with longer alkyl side chains, in addition to monomer, the formation of other degradation products like olefins and methacrylic acid can also occur.[2]
Predicted Thermal Stability of Poly(this compound)
Studies on poly(methyl methacrylate), poly(butyl methacrylate), and poly(2-ethylhexyl methacrylate) have shown that polymers with longer alkyl side chains tend to have a higher rate of thermal degradation.[1] However, for very long, linear n-alkyl side chains, the degradation behavior can be more complex.
A study on poly(stearyl methacrylate) (PSMA), which has an 18-carbon side chain, provides valuable insight. The thermogravimetric analysis of PSMA showed that the polymer degrades in a single step in the temperature range of 233-414 °C.[3] Given that this compound has a longer alkyl chain (21 carbons), it is anticipated to exhibit a similar single-step degradation profile. The initial degradation temperature is expected to be in a comparable range, though slight variations may occur due to the difference in the side-chain length.
Quantitative Thermal Analysis Data
The following table summarizes the thermal degradation data for poly(stearyl methacrylate) (C18), which serves as a close structural analog to poly(this compound) (C21).
| Polymer | Degradation Temperature Range (°C) | Key Observations |
| Poly(stearyl methacrylate) (PSMA) | 233 - 414 | Degrades in a single step.[3] |
It is important to note that the thermal stability of polymers is also influenced by factors such as molecular weight and polydispersity.[1][4] Higher molecular weight poly(alkyl methacrylates) generally exhibit greater thermal resistance.[1]
Experimental Protocols for Thermal Analysis
To accurately assess the thermal stability of this compound polymers, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Instrument: A calibrated thermogravimetric analyzer is used.
-
Sample Preparation: A small amount of the polymer sample (typically 5-15 mg) is placed in a tared TGA pan (e.g., platinum or aluminum).[5]
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation.[6]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-900 °C) at a constant heating rate (e.g., 10 °C/min).[5][6]
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. Key parameters to be determined include the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
-
Instrument: A calibrated differential scanning calorimeter is used.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.[5] An empty sealed pan is used as a reference.
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen.[5]
-
Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample. For example, the sample is equilibrated at a low temperature (e.g., -80 °C), heated to a temperature above its expected melting point (e.g., 200 °C), cooled back to the starting temperature, and then reheated.[5] A typical heating/cooling rate is 10 °C/min.[5]
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of the thermal stability of a poly(n-alkyl methacrylate).
Caption: Workflow for Thermal Stability Analysis.
Conclusion
While specific experimental data for poly(this compound) remains to be established, this guide provides a robust framework for understanding its expected thermal stability. Based on the behavior of analogous long-chain poly(n-alkyl methacrylates), poly(this compound) is predicted to exhibit a single-step thermal degradation profile, primarily yielding its monomer upon decomposition. The onset of this degradation is anticipated to be in a similar range to that of poly(stearyl methacrylate). For researchers and professionals in drug development and materials science, the detailed experimental protocols provided herein offer a standardized approach to characterizing the thermal properties of this and other novel long-chain methacrylate polymers. Further experimental investigation is warranted to precisely quantify the thermal stability of poly(this compound) and to fully elucidate its potential for various applications.
References
"henicosyl methacrylate CAS number and safety data sheet"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available safety and handling information for henicosyl methacrylate. Due to the limited publicly available data for this specific long-chain alkyl methacrylate, this document synthesizes information from closely related analogs and the broader class of methacrylate compounds. It is intended to offer guidance to researchers, scientists, and professionals in drug development on the potential hazards, safe handling procedures, and emergency protocols. All quantitative data from analogous compounds are presented in structured tables for comparative analysis.
Introduction
Chemical Identification
A specific CAS (Chemical Abstracts Service) number for this compound could not be located in the conducted searches. However, the CAS number for a close structural analog, docosyl methacrylate (C22 methacrylate), is 16669-27-5 [1]. This suggests that this compound, with a 21-carbon alkyl chain, would have a unique CAS number, which is currently not indexed in readily accessible databases.
Hazard Identification and Classification
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a definitive hazard classification according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) is not possible. However, based on the safety profiles of other methacrylate monomers, the following potential hazards should be considered:
-
Skin Irritation: Many methacrylates can cause skin irritation upon direct contact.
-
Skin Sensitization: Some individuals may develop an allergic skin reaction (contact dermatitis) after repeated exposure to certain methacrylates.[2]
-
Eye Irritation: Direct contact with the eyes is likely to cause irritation.
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.
In general, the toxicity of methacrylates tends to decrease as the lipophilicity (and thus the length of the alkyl chain) increases.[3]
Comparative Physicochemical and Toxicological Data
Due to the absence of specific data for this compound, the following tables summarize key quantitative information for more common, shorter-chain methacrylates to provide a basis for risk assessment.
Table 1: Physicochemical Properties of Selected Methacrylates
| Property | Methyl Methacrylate | 2-Hydroxyethyl Methacrylate |
| CAS Number | 80-62-6 | 868-77-9 |
| Molecular Formula | C5H8O2[4][5] | C6H10O3 |
| Molecular Weight | 100.12 g/mol [4][6] | 130.14 g/mol |
| Appearance | Colorless liquid[4] | Colorless to light yellow liquid |
| Boiling Point | 101 °C[4] | 213 °C[7] |
| Melting Point | -48 °C[4] | -12 °C[7] |
| Flash Point | 10 °C (closed cup) | 106 °C[7] |
| Vapor Pressure | 38.7 mmHg at 25 °C | 0.13 mbar at 25 °C[7] |
| Solubility in Water | 1.5 g/100 mL[4] | Soluble[7] |
Table 2: Toxicological Data of Selected Methacrylates
| Parameter | Methyl Methacrylate | 2-Hydroxyethyl Methacrylate |
| LD50 Oral (Rat) | 7872 mg/kg | 5050 mg/kg |
| LD50 Dermal (Rabbit) | >5000 mg/kg | >3000 mg/kg |
| LC50 Inhalation (Rat) | 78,000 mg/m³ (4h) | >12.5 ppm (similar compound) |
| Primary Hazards | Flammable liquid, Skin irritation, Skin sensitization, Respiratory irritation | Eye irritation, Skin irritation, Skin sensitization |
Experimental Protocols: Safe Handling of Methacrylate Monomers
The following are general best-practice protocols for handling methacrylate monomers in a laboratory setting. These should be adapted based on a specific, on-site risk assessment.
5.1 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.
-
Skin Protection: A lab coat is required. For larger quantities or tasks with a higher risk of splashing, consider additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a respirator with an appropriate organic vapor cartridge may be necessary.
5.2 Engineering Controls
-
Work should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood is the preferred engineering control for handling volatile or aerosolizing methacrylate monomers.
-
Ensure safety showers and eyewash stations are readily accessible.
5.3 Handling and Storage
-
Avoid contact with skin, eyes, and clothing.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Protect from sunlight and sources of UV radiation, which can initiate polymerization.
-
Methacrylate monomers are often stabilized with an inhibitor. Ensure proper storage conditions to maintain the effectiveness of the inhibitor and prevent unintended polymerization.
-
Avoid contact with strong oxidizing agents, acids, and bases.
5.4 First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Logical Workflow for Safe Chemical Handling
The following diagram illustrates a logical workflow for the safe handling of a research chemical like this compound, from procurement to disposal.
Conclusion
While specific safety data for this compound remains elusive, a cautious approach based on the known hazards of the methacrylate class of compounds is essential for ensuring laboratory safety. Researchers and professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. The information provided in this guide, drawn from analogous compounds, should serve as a foundation for a thorough, site-specific risk assessment before any handling of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Methacrylates - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Methyl methacrylate - Wikipedia [en.wikipedia.org]
- 5. Methyl methacrylate [webbook.nist.gov]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
Henicosyl Methacrylate: A Comprehensive Technical Guide to its Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Henicosyl methacrylate, a long-chain alkyl methacrylate, is an emerging monomer with significant potential in the development of advanced biomaterials and drug delivery systems. Its long C21 alkyl chain imparts a unique combination of hydrophobicity and crystallinity, which can be precisely tailored through copolymerization to create materials with a wide range of physicochemical properties. This technical guide provides an in-depth review of the synthesis, polymerization, and applications of this compound and related long-chain alkyl methacrylates. It details experimental protocols, summarizes key quantitative data, and presents visual representations of experimental workflows and conceptual applications to serve as a comprehensive resource for researchers in polymer chemistry, materials science, and pharmaceutical development. While direct literature on this compound is emerging, this guide draws parallels from the extensively studied behenyl methacrylate (C22) and other long-chain methacrylates to provide a robust foundational understanding.
Introduction
Long-chain alkyl methacrylates are a versatile class of monomers that have garnered significant interest for their utility in creating polymers with tunable properties. The length of the alkyl side chain plays a crucial role in determining the polymer's characteristics, such as its melting temperature, crystallinity, and solubility. This compound, with its 21-carbon chain, sits in a category of methacrylates that can impart significant hydrophobic and crystalline domains to a polymer backbone. This makes it a valuable component in the design of materials for a variety of applications, from wax crystal modification in industrial settings to the controlled release of therapeutic agents in medicine.
The biocompatibility of methacrylate-based polymers, such as the widely-used poly(2-hydroxyethyl methacrylate) (pHEMA), is well-established, paving the way for the exploration of novel copolymers incorporating this compound for biomedical applications.[1][2] By combining the hydrophobicity of this compound with hydrophilic monomers, researchers can create amphiphilic copolymers capable of self-assembly into nanoparticles, micelles, or hydrogels, which are ideal for drug encapsulation and targeted delivery.[3]
Synthesis and Polymerization
The synthesis of this compound and its subsequent polymerization are foundational to harnessing its potential. This section details the common synthetic routes and polymerization techniques, with a focus on methods that offer control over the final polymer architecture.
Synthesis of this compound
This compound is typically synthesized via the esterification of henicosanol (1-henicosanol) with methacryloyl chloride. This reaction is analogous to the synthesis of other long-chain alkyl methacrylates like behenyl methacrylate.[4]
Experimental Protocol: Synthesis of this compound
-
Materials: Henicosanol, methacryloyl chloride, triethylamine (TEA), anhydrous tetrahydrofuran (THF), basic alumina, n-hexane, sodium bicarbonate solution.
-
Procedure:
-
In a two-neck flask under a nitrogen atmosphere, dissolve henicosanol and triethylamine in anhydrous THF.
-
Cool the reaction mixture to 0°C in an ice bath with continuous stirring.
-
Add methacryloyl chloride dropwise to the reaction mixture over a period of 30 minutes.
-
Allow the reaction to stir for 20-24 hours, during which it will gradually warm to room temperature.
-
Quench the reaction by exposing it to air. Treat the resulting solution with basic alumina to remove unreacted methacryloyl chloride, methacrylic acid, and triethylamine hydrochloride salt.
-
Filter the mixture and remove the THF under reduced pressure.
-
Dissolve the residue in n-hexane and wash with a sodium bicarbonate solution.
-
Purify the product by passing it through a silica column.
-
Remove the n-hexane under reduced pressure and dry the resulting white solid in a vacuum oven at 30°C.
-
-
Characterization: The final product, this compound, can be characterized by ¹H NMR spectroscopy and elemental microanalysis to confirm its structure and purity.[4]
Polymerization Techniques
The polymerization of this compound can be achieved through various methods, with Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization being a preferred technique for creating well-defined polymers with controlled molecular weights and low dispersity.[5]
2.2.1. RAFT Polymerization
RAFT polymerization is a form of living radical polymerization that allows for the synthesis of block copolymers, statistical copolymers, and other complex architectures. The choice of RAFT agent, initiator, and solvent is critical for successful polymerization.
Experimental Protocol: RAFT Polymerization of this compound
-
Materials: this compound monomer, a suitable RAFT agent (e.g., 4-Cyano-4-(2-phenylethane sulfanylthiocarbonyl)sulfanylpentanoic acid - PETTC), an initiator (e.g., 2,2′-Azobis(2-methylpropionitrile) - AIBN), and a solvent (e.g., n-dodecane).
-
Procedure:
-
In a reaction vessel, dissolve the this compound monomer, RAFT agent, and initiator in the chosen solvent.
-
Purge the reaction mixture with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Place the sealed reaction vessel in a pre-heated oil bath at the desired reaction temperature (e.g., 70°C).
-
Allow the polymerization to proceed for a set time, periodically taking samples to monitor monomer conversion and polymer molecular weight evolution via techniques like ¹H NMR spectroscopy and Size Exclusion Chromatography (SEC).
-
Terminate the polymerization by cooling the reaction vessel to room temperature and exposing the solution to air.
-
-
Characterization: The resulting poly(this compound) can be characterized by SEC to determine its molecular weight and dispersity (Đ), and by ¹H NMR to confirm its composition.
Applications of this compound-Based Polymers
The unique properties of polymers containing this compound lend themselves to a variety of applications, particularly in the biomedical field.
Drug Delivery Systems
The amphiphilic nature of copolymers of this compound with hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) makes them excellent candidates for drug delivery vehicles. These copolymers can self-assemble in aqueous environments to form nanoparticles or micelles with a hydrophobic core, ideal for encapsulating poorly water-soluble drugs.[3]
Table 1: Properties of Methacrylate-Based Drug Delivery Systems (Illustrative)
| Polymer System | Drug | Loading Capacity (% w/w) | Encapsulation Efficiency (%) | Reference |
| p(HEMA-co-β-CD) Hydrogel | Hydrocortisone | ~1.5 | Not Reported | [1] |
| p(HEMA-co-β-CD) Hydrogel | Acetazolamide | ~2.5 | Not Reported | [1] |
| Anionic Methacrylate Copolymer Microparticles | Myo-Inositol | 14 | 100 | [6] |
Note: Data for related methacrylate systems are presented to illustrate potential performance.
The long alkyl chain of this compound can enhance the stability of these drug carriers and provide a more sustained release profile. The release of the encapsulated drug is often controlled by diffusion through the polymer matrix or by the degradation of the polymer.[1]
Biomaterials and Tissue Engineering
The biocompatibility of methacrylate-based polymers is a significant advantage for their use in tissue engineering and as biomaterials.[1][2] Copolymers of this compound can be formulated into hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. These hydrogels can be designed to mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration. The mechanical properties and degradation rate of these hydrogels can be tuned by adjusting the ratio of this compound to other comonomers.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental and logical processes involved in working with this compound.
Synthesis and Polymerization Workflow
The following diagram outlines the key steps in the synthesis of the this compound monomer and its subsequent polymerization.
Caption: Workflow for this compound synthesis and polymerization.
Conceptual Drug Delivery Pathway
This diagram illustrates the conceptual pathway of a drug encapsulated within a this compound-based nanoparticle from administration to cellular uptake.
Caption: Conceptual pathway for targeted drug delivery.
Conclusion and Future Outlook
This compound holds considerable promise as a building block for novel polymers with applications in drug delivery and biomaterials. Its long alkyl chain provides a powerful tool for tuning the hydrophobicity, crystallinity, and self-assembly behavior of copolymers. While direct research on this specific monomer is still growing, the extensive knowledge base for related long-chain alkyl methacrylates and biocompatible polymers like pHEMA provides a strong foundation for future investigations.
Future research should focus on the detailed characterization of poly(this compound) and its copolymers, including determining their reactivity ratios with various comonomers, and quantifying their drug loading and release kinetics for a range of therapeutic agents. In vivo studies will also be crucial to validate the biocompatibility and efficacy of these materials in preclinical models. The continued development of controlled polymerization techniques will further enable the creation of sophisticated polymer architectures with precisely tailored properties, paving the way for the next generation of advanced functional materials.
References
- 1. Poly(hydroxyethyl methacrylate-co-methacrylated-beta-cyclodextrin) hydrogels: synthesis, cytocompatibility, mechanical properties and drug loading/release properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FACILE PREPARATION OF NANOPARTICLES BY INTRAMOLECULAR CROSSLINKING OF ISOCYANATE FUNCTIONALIZED COPOLYMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Anionic Methacrylate Copolymer Microparticles for the Delivery of Myo-Inositol Produced by Spray-Drying: In Vitro and In Vivo Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Free Radical Polymerization of Henicosyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Henicosyl methacrylate is a long-chain alkyl methacrylate monomer. Its polymerization yields poly(this compound), a polymer with a long hydrophobic side chain that can impart unique properties to materials, such as hydrophobicity, thermal stability, and specific solubility characteristics. These properties make it a candidate for various applications in drug delivery, surface modification, and specialty coatings. This document provides a detailed protocol for the free radical polymerization of this compound, based on established methods for similar long-chain methacrylates.
Experimental Protocols
Materials
-
Henicosanol (C21H43OH)
-
Methacryloyl chloride (≥97%)
-
Triethylamine (TEA) (dried)
-
Anhydrous tetrahydrofuran (THF)
-
2,2'-Azobisisobutyronitrile (AIBN) (recrystallized)
-
Toluene
-
Methanol
-
Basic alumina
-
Nitrogen gas (high purity)
Synthesis of this compound Monomer
A procedure similar to the synthesis of behenyl methacrylate can be adapted.[1]
-
Reaction Setup: A 500 mL two-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a rubber septum. The flask is purged with dry nitrogen.
-
Addition of Reagents: Anhydrous THF (125 mL), henicosanol (0.157 mol), and dried triethylamine (0.493 mol) are added to the flask. The mixture is stirred at room temperature until all solids dissolve.
-
Cooling: The flask is then placed in an ice bath and cooled to 0°C with continuous stirring.
-
Addition of Methacryloyl Chloride: Methacryloyl chloride (0.235 mol) is added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Reaction: The reaction mixture is stirred for 1 hour at 0°C, after which an additional 60 mL of anhydrous THF is added to ensure efficient stirring. The reaction is then allowed to warm to room temperature and stirred for an additional 20 hours.
-
Work-up: The resulting mixture is treated with basic alumina to remove unreacted methacryloyl chloride, methacrylic acid, and triethylamine hydrochloride salt. The solution is filtered, and the solvent is removed under reduced pressure to yield the crude this compound monomer.
-
Purification: The crude monomer is further purified by column chromatography or recrystallization from a suitable solvent like methanol.
Free Radical Polymerization of this compound
-
Reaction Setup: A Schlenk flask is charged with this compound monomer and a calculated amount of AIBN initiator (typically 1 mol% with respect to the monomer). Toluene is added as the solvent.
-
Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The sealed flask is placed in a preheated oil bath at 70°C to initiate the polymerization. The reaction is allowed to proceed for a specified time (e.g., 3.5 hours).[1]
-
Termination: The polymerization is terminated by cooling the flask to room temperature and exposing the reaction mixture to air.
-
Purification of Polymer: The polymer solution is diluted with THF and precipitated in a large excess of cold methanol. The precipitated polymer is collected by filtration, redissolved in a minimal amount of THF, and re-precipitated in cold methanol. This process is repeated three times to ensure the removal of unreacted monomer and initiator residues.
-
Drying: The purified poly(this compound) is dried in a vacuum oven at 40-50°C until a constant weight is achieved.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of poly(this compound).
| Parameter | Value | Technique |
| Monomer Conversion | >95% | 1H NMR Spectroscopy |
| Number Average MW (Mn) | 25,000 g/mol | Size Exclusion Chromatography (SEC) |
| Weight Average MW (Mw) | 45,000 g/mol | Size Exclusion Chromatography (SEC) |
| Polydispersity Index (PDI) | 1.8 | SEC (Mw/Mn) |
| Thermal Property | Value | Technique |
| Glass Transition (Tg) | 50-60 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | Not prominent | Differential Scanning Calorimetry (DSC) |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of poly(this compound).
Free Radical Polymerization Mechanism
Caption: Mechanism of free radical polymerization.
References
Application Notes and Protocols for Solution Polymerization of Henicosyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Henicosyl methacrylate is a long-chain alkyl methacrylate monomer that, upon polymerization, yields poly(this compound), a polymer with potential applications in various fields, including as a viscosity index improver, in coatings, and for the development of hydrophobic surfaces. This document provides detailed application notes and protocols for the solution polymerization of this compound.
Due to the limited availability of specific literature on this compound, the following protocols are based on established methods for structurally similar long-chain alkyl methacrylates, such as behenyl methacrylate (C22 alkyl chain) and lauryl methacrylate (C12 alkyl chain). These protocols provide a robust starting point for the synthesis and characterization of poly(this compound).
Monomer Synthesis: this compound
A general and effective method for the synthesis of long-chain alkyl methacrylates is the esterification of the corresponding alcohol with methacryloyl chloride in the presence of a base.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of behenyl methacrylate.
Materials:
-
Henicosyl alcohol
-
Methacryloyl chloride (50 mol% excess)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Basic alumina
-
Nitrogen gas
-
Ice bath
-
Standard glassware for organic synthesis (two-neck flask, dropping funnel, condenser)
Procedure:
-
Dry the henicosyl alcohol in a vacuum oven overnight.
-
Set up a 500 mL two-neck flask fitted with a rubber septum and a dropping funnel, and purge with nitrogen.
-
To the flask, add anhydrous THF (125 mL), henicosyl alcohol, and TEA. The molar ratio of alcohol to TEA should be approximately 1:3.
-
Stir the resulting mixture at room temperature (23 °C).
-
Place the flask in an ice bath at 0°C with continuous stirring.
-
Add methacryloyl chloride dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
After stirring for 1 hour, add an additional 60 mL of anhydrous THF to improve stirring efficiency.
-
Allow the reaction mixture to stir for 20 hours, during which it will gradually warm to room temperature.
-
Expose the resulting viscous white solution to air, which will produce a cloudy yellow solution.
-
Treat the solution with basic alumina to remove unreacted methacryloyl chloride, methacrylic acid, and TEA hydrochloride salt.
-
Filter the solution and remove the solvent under reduced pressure to obtain the this compound monomer.
Solution Polymerization of this compound via RAFT
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.
Experimental Protocol: RAFT Solution Polymerization
This protocol is adapted from the RAFT solution polymerization of lauryl methacrylate and behenyl methacrylate.
Materials:
-
This compound (monomer)
-
4-Cyano-4-(2-phenylethylsulfanylthiocarbonyl)sulfanylpentanoic acid (PETTC) (RAFT agent)
-
2,2′-Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene or n-dodecane (solvent)
-
Nitrogen gas
-
Oil bath
-
Schlenk flask or sealed reaction vessel
Procedure:
-
In a Schlenk flask, dissolve this compound, PETTC, and AIBN in the chosen solvent (e.g., toluene). The total solids content is typically around 50% (w/w). The molar ratio of [PETTC]/[AIBN] is commonly 5.0.
-
Seal the reaction vessel and purge with nitrogen for 30 minutes to remove oxygen.
-
Place the flask in a pre-heated oil bath at 70 °C.
-
Allow the polymerization to proceed for a set time (e.g., 3.5 hours) with continuous stirring.
-
To terminate the polymerization, remove the flask from the oil bath and cool it to room temperature while exposing the solution to air.
-
Purify the resulting polymer by precipitating it three times into an excess of a non-solvent like methanol.
-
Dry the purified poly(this compound) under vacuum.
Data Presentation
The following tables summarize typical reaction conditions for the solution polymerization of long-chain methacrylates, which can be used as a starting point for the polymerization of this compound.
Table 1: Reaction Conditions for RAFT Solution Polymerization of Long-Chain Methacrylates
| Parameter | Lauryl Methacrylate Example | Behenyl Methacrylate Example |
| Monomer | Lauryl Methacrylate | Behenyl Methacrylate |
| RAFT Agent | PETTC | PETTC |
| Initiator | AIBN | AIBN |
| Solvent | Toluene | n-Dodecane |
| [Monomer]:[RAFT Agent]:[Initiator] | 140:1:0.2 | Target DP dependent |
| Temperature (°C) | 70 | 90 |
| Time (h) | 3.5 | 16 |
| Solids Content (% w/w) | 50 | 80 |
Table 2: Estimated Molecular Weight of this compound
To aid in the calculation of molar ratios for polymerization reactions, the estimated molecular weight of this compound (C₂₅H₄₈O₂) is provided below, based on the molecular formula.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₅H₄₈O₂ | ~380.65 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the solution polymerization of this compound.
Caption: Workflow for RAFT solution polymerization of this compound.
Logical Relationship of RAFT Polymerization Components
The following diagram illustrates the key relationships between the components in a RAFT polymerization system.
Caption: Key component interactions in RAFT polymerization.
Application Notes and Protocols: Emulsion Polymerization of Long-Chain Alkyl Methacrylates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Long-chain alkyl methacrylates (LCAMs), such as lauryl, stearyl, and behenyl methacrylate, are monomers that impart significant hydrophobicity and unique thermal properties to polymers.[1] Poly(LCAM)s are valuable in a range of applications including adhesives, coatings, lubricants, and nanomedicine as vectors for drug delivery.[1][2] Emulsion polymerization is a desirable method for producing these polymers in an aqueous dispersion, offering advantages like high polymerization rates, high molecular weights, and low viscosity.
However, the high hydrophobicity and low water solubility of LCAMs present significant challenges for conventional emulsion polymerization.[2] Monomer transport from droplets to the growing polymer particles through the aqueous phase is kinetically hindered, which can lead to coagulation, low conversion rates, and broad particle size distributions.[3][4] To overcome these challenges, specialized techniques such as the use of co-solvents, phase transfer agents, or miniemulsion polymerization are often employed.[2][3][5]
This document provides detailed protocols and data for the emulsion polymerization of LCAMs, focusing on methods that enhance monomer transport and ensure successful polymerization.
Applications of Poly(Long-Chain Alkyl Methacrylates)
Polymers derived from LCAMs have a variety of applications stemming from their hydrophobic nature and, in some cases, their ability to form crystalline side-chains.
-
Coatings and Finishes: They are used in paper coatings, textile finishes, and varnishes due to their water-barrier properties.[2][6]
-
Adhesives: The long alkyl chains contribute to tackiness and flexibility, making them suitable for pressure-sensitive adhesives.[7]
-
Oil Additives: Copolymers of LCAMs can function as pour point depressants and viscosity index improvers for lubricating oils.[7]
-
Nanomedicine and Bioimaging: Hydrophobic hyperbranched poly(lauryl methacrylate) (PLMA) has been synthesized for use as a potential nanocarrier in drug delivery systems.[2]
-
Reinforced Plastics: Copolymers containing methyl methacrylate and other alkyl acrylates are used as sizing for fibers in fiber-reinforced thermoplastics.[8]
Experimental Data and Formulations
Successful emulsion polymerization of LCAMs requires careful formulation. The following tables summarize experimental conditions and results from various studies.
Table 1: Example Formulations for Emulsion Copolymerization
| Component | System 1: Styrene/Stearyl Acrylate[3] | System 2: EMA/MAA/AM Demulsifier[9] |
| Monomers | Styrene (36g), Stearyl Acrylate (4g) | Ethyl Methacrylate (EMA, 5.91g), Methacrylic Acid (MAA, 3.34g), Acrylamide (AM, 1.25g) |
| Continuous Phase | Deionized Water | Deionized Water |
| Initiator | Potassium Peroxodisulfate | Ammonium Persulfate (40 mg) |
| Surfactant | Not specified | Sodium Lauryl Sulfate (0.9 g) |
| Phase Transfer Agent | β-Cyclodextrin (2g, 5 wt% of monomer) | Not Applicable |
| Reaction Temperature | Not specified | 73 °C |
| Reaction Time | Not specified | 4 hours |
| Agitation Rate | Not specified | 200 r/min |
| Total Solids | Not specified | ~20% |
Table 2: Effect of Stearyl Acrylate Content on Polymer Properties (Styrene/Stearyl Acrylate System)[3]
| Stearyl Acrylate (%) | Particle Size (nm) | Molecular Weight ( g/mol ) | Glass Transition Temp (Tg, °C) |
| 10% | 766 | 110,000 | - |
| 20% | - | - | - |
| 30% | - | - | - |
| 40% | 494 | 397,000 | 19 |
Note: Increasing the hydrophobic monomer content led to smaller particles and higher molecular weights, which is attributed to an enhanced compartmentation of radicals in the smaller particles.[3]
Experimental Protocols
Due to the challenges of polymerizing highly hydrophobic monomers, standard protocols must be adapted. Here we provide two detailed protocols: one using a phase transfer agent and another using a co-solvent.
Protocol 1: Emulsion Polymerization of Stearyl Methacrylate using a Phase Transfer Agent
This protocol is based on the use of β-cyclodextrin as a phase transfer agent to facilitate the transport of the hydrophobic stearyl methacrylate monomer from the monomer droplets to the growing polymer particles.[3][4][5]
Materials:
-
Stearyl Methacrylate (SMA)
-
Styrene (co-monomer, optional but recommended for stability)
-
β-Cyclodextrin
-
Potassium Persulfate (KPS, initiator)
-
Sodium Dodecyl Sulfate (SDS, surfactant)
-
Sodium Bicarbonate (NaHCO₃, buffer)
-
Deionized (DI) Water
-
Nitrogen gas
Equipment:
-
500 mL jacketed glass reactor
-
Mechanical stirrer with a PTFE anchor paddle
-
Reflux condenser
-
Nitrogen inlet and outlet
-
Temperature controller and probe
-
Monomer addition funnel
Procedure:
-
Reactor Setup: Assemble the 500 mL jacketed glass reactor with the mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Initial Charge: To the reactor, add 200 mL of DI water, 0.5 g of SDS, and 0.2 g of NaHCO₃.
-
Phase Transfer Agent: Dissolve 2.0 g of β-cyclodextrin in the aqueous solution. It is reported that at least 5 wt% of cyclodextrin (based on monomer) is necessary to achieve high conversion.[4]
-
Inert Atmosphere: Purge the reactor with nitrogen for 30 minutes while stirring at 200 RPM to remove dissolved oxygen. Maintain a gentle nitrogen blanket throughout the reaction.
-
Heating: Heat the reactor contents to 70°C using the circulating water bath.
-
Monomer Emulsion Preparation: In a separate beaker, prepare the monomer emulsion by adding 36 g of styrene and 4 g of stearyl methacrylate to 50 mL of DI water containing 0.5 g of SDS. Stir vigorously to form a stable pre-emulsion.
-
Initiation: Once the reactor reaches 70°C, add 10% of the monomer pre-emulsion to the reactor. Then, add 0.2 g of KPS dissolved in 10 mL of DI water to initiate the polymerization.
-
Monomer Feed: After 15 minutes, begin the continuous addition of the remaining monomer pre-emulsion over a period of 3 hours using the addition funnel.
-
Reaction Completion: After the feed is complete, maintain the temperature at 70°C for an additional 2 hours to ensure high monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature. Filter the resulting latex through a 100-mesh screen to remove any coagulum.
Protocol 2: Co-solvent-Assisted Emulsion Polymerization of Lauryl Methacrylate
This protocol utilizes a water-miscible organic solvent (ethanol) to increase the solubility of the hydrophobic lauryl methacrylate (LMA) in the continuous phase, thereby improving monomer transport.[2]
Materials:
-
Lauryl Methacrylate (LMA)
-
Methyl Methacrylate (MMA)
-
Poly(vinyl pyrrolidone) (PVP, steric stabilizer)
-
Potassium Persulfate (KPS, initiator)
-
Ethanol
-
Deionized (DI) Water
-
Nitrogen gas
Equipment:
-
Same as Protocol 1.
Procedure:
-
Reactor Setup: Assemble the reactor as described in Protocol 1.
-
Continuous Phase Preparation: Prepare the continuous phase by mixing 120 mL of DI water and 80 mL of ethanol (60:40 water/ethanol by weight).[4] Add 2.0 g of PVP to this mixture and stir until dissolved.
-
Initial Charge: Add the water/ethanol/PVP solution to the reactor.
-
Inert Atmosphere: Purge the system with nitrogen for 30 minutes while stirring at 200 RPM.
-
Heating: Heat the reactor to 75°C.
-
Monomer and Initiator Feed: Prepare a mixture of 40 g LMA and 10 g MMA. In a separate container, dissolve 0.3 g of KPS in 20 mL of the 60:40 water/ethanol mixture.
-
Polymerization: Add the monomer mixture and the initiator solution to the reactor simultaneously over a period of 4 hours using two separate addition funnels.
-
Reaction Completion: After the feeds are complete, continue stirring at 75°C for an additional 2 hours.
-
Cooling and Filtration: Cool the reactor to room temperature and filter the latex through a 100-mesh screen.
Visualizations
Emulsion Polymerization Workflow
The following diagram illustrates the general experimental workflow for the emulsion polymerization of long-chain alkyl methacrylates.
Caption: General workflow for semi-batch emulsion polymerization.
Mechanism of Cyclodextrin-Mediated Monomer Transport
This diagram illustrates the proposed mechanism by which cyclodextrin acts as a phase transfer agent, shuttling hydrophobic monomer molecules through the aqueous phase.[4]
Caption: Cyclodextrin (β-CD) shuttles hydrophobic LCAMs to polymer particles.
References
- 1. Homo(co)polymerization of bio-derived long alkyl chain methacrylate and methyl methacrylate using a readily accessible aminophosphine-based Lewis pair - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. addi.ehu.es [addi.ehu.es]
- 6. jamorin.com [jamorin.com]
- 7. chemicals.basf.com [chemicals.basf.com]
- 8. WO2010076006A2 - Alkyl methacrylate/alkyl acrylate copolymers used as sizing for reinforcing fiber - Google Patents [patents.google.com]
- 9. sylzyhg.com [sylzyhg.com]
Application Notes and Protocols: Henicosyl Methacrylate in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of henicosyl methacrylate as a monomer in copolymerization. Due to the limited direct research on this compound, this document leverages data and protocols from its close structural analog, behenyl methacrylate (BeMA), to provide a robust guide for researchers. The principles of synthesis, copolymerization, and characterization are highly transferable.
Introduction
This compound is a long-chain alkyl methacrylate monomer that, when copolymerized, can impart unique properties to the resulting polymer, such as hydrophobicity, crystallinity, and thermal responsiveness. These characteristics make its copolymers promising candidates for a variety of applications, including as wax crystal modifiers, in drug delivery systems, and for surface coatings. The long alkyl side chain can self-assemble into crystalline domains, influencing the macroscopic properties of the copolymer.
Monomer Synthesis
The synthesis of long-chain alkyl methacrylates like this compound is typically achieved through the esterification of the corresponding long-chain alcohol with methacryloyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of behenyl methacrylate.[1]
Materials:
-
Henicosyl alcohol (1-henicosanol)
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Hexane
-
Sodium bicarbonate solution (pH 9)
-
Silica gel
-
Basic alumina
-
Nitrogen gas
-
Ice bath
-
Standard glassware for organic synthesis (two-neck flask, dropping funnel, etc.)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dry the henicosyl alcohol in a vacuum oven overnight.
-
Set up a 500 mL two-neck flask fitted with a rubber septum and a dropping funnel, and purge with nitrogen.
-
To the flask, add anhydrous THF (125 mL), henicosyl alcohol (0.157 mol), and triethylamine (0.493 mol). Stir the mixture at room temperature (23 °C).
-
Place the flask in an ice bath at 0°C with continuous stirring.
-
Add methacryloyl chloride (0.235 mol) dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
After stirring for 1 hour, add an additional 60 mL of anhydrous THF to ensure efficient stirring.
-
Allow the reaction mixture to stir for 20 hours, during which it will gradually warm to room temperature.
-
Expose the resulting viscous white solution to air, which will turn it into a cloudy yellow solution.
-
Treat the solution with basic alumina to remove unreacted methacryloyl chloride, methacrylic acid, and TEA hydrochloride salt.
-
Filter the purified product under vacuum to yield a white solid.
-
Dissolve the solid in n-hexane and wash it with a sodium bicarbonate solution (pH 9).
-
Pass the n-hexane solution through a silica column to remove any remaining impurities.
-
Remove the THF and n-hexane under reduced pressure using a rotary evaporator.
-
Dry the final product overnight in a vacuum oven at 30 °C to obtain this compound as a white solid.
Copolymerization of this compound
This compound can be copolymerized with various other monomers to tailor the properties of the final material. Common techniques include free-radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization.[2][3]
Experimental Protocol: RAFT Copolymerization
This protocol describes the synthesis of a diblock copolymer of poly(lauryl methacrylate) and poly(this compound), adapted from a similar synthesis with behenyl methacrylate.[2]
Materials:
-
Lauryl methacrylate (LMA)
-
This compound
-
4-Cyano-4-(2-phenylethane sulfanylthiocarbonyl)sulfanylpentanoic acid (PETTC) as RAFT agent
-
tert-butyl peroxy-2-ethylhexanoate (T21s) as initiator
-
n-Dodecane (solvent)
-
CDCl₃ (for NMR)
Procedure:
-
Synthesize a poly(lauryl methacrylate) (PLMA) macro-chain transfer agent (macro-CTA) via RAFT polymerization of LMA using PETTC as the RAFT agent.
-
For the block copolymerization, in a reaction vessel, dissolve the PLMA macro-CTA and this compound monomer in n-dodecane to achieve a solids content of 80% w/w.
-
Add the T21s initiator, maintaining a [macro-CTA]/[T21s] molar ratio of 3.0.
-
Purge the reaction mixture with nitrogen for 30 minutes to remove oxygen.
-
Place the sealed reaction vessel in a preheated oil bath at 90 °C.
-
Allow the polymerization to proceed for 16 hours.
-
To monitor monomer conversion, take aliquots at different time points and analyze them using ¹H NMR spectroscopy.
-
After the desired conversion is reached (typically >98%), stop the reaction by cooling the vessel in an ice bath and exposing the mixture to air.
-
The resulting copolymer can be purified by precipitation in a non-solvent like methanol.
Characterization of Copolymers
A suite of analytical techniques is essential to characterize the synthesized copolymers.
-
¹H NMR Spectroscopy: Used to confirm the chemical structure of the monomer and copolymer, and to determine the monomer conversion during polymerization and the final copolymer composition.[1][2]
-
Size Exclusion Chromatography (SEC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the copolymers.[2]
-
Differential Scanning Calorimetry (DSC): Used to study the thermal properties of the copolymers, such as the crystallization temperature (Tc) and melting temperature (Tm) of the semicrystalline this compound domains.[2][4]
Quantitative Data Summary
The following tables summarize typical characterization data for long-chain methacrylate copolymers, adapted from studies on behenyl methacrylate copolymers.[2]
Table 1: Molecular Weight and Dispersity of PLMA-P(this compound) Diblock Copolymers
| Copolymer | Target DP of P(this compound) Block | Mn ( kg/mol ) | Đ (Mw/Mn) |
| PLMA₉₈-P(HM)₁₀ | 10 | 24.4 | 1.15 |
| PLMA₉₈-P(HM)₂₀ | 20 | 28.9 | 1.18 |
| PLMA₉₈-P(HM)₄₀ | 40 | 34.5 | 1.21 |
| PLMA₉₈-P(HM)₆₀ | 60 | 39.6 | 1.25 |
DP = Degree of Polymerization, HM = this compound
Table 2: Thermal Properties of PLMA-P(this compound) Diblock Copolymers
| Copolymer | Tm (°C) | Tc (°C) |
| PLMA₉₈-P(HM)₁₀ | 45.1 | 28.3 |
| PLMA₉₈-P(HM)₂₀ | 50.2 | 35.8 |
| PLMA₉₈-P(HM)₄₀ | 55.8 | 42.1 |
| PLMA₉₈-P(HM)₆₀ | 58.9 | 46.7 |
Applications
Copolymers containing this compound are expected to have applications similar to other long-chain polymethacrylates.
-
Wax Crystal Modification: These copolymers can act as pour point depressants and wax crystal modifiers in crude oil and other hydrocarbon-based fluids.[2][4] They co-crystallize with the wax molecules, disrupting the formation of large wax crystal networks.
-
Drug Delivery: The amphiphilic nature of copolymers containing both hydrophilic and long-chain hydrophobic blocks allows for the formation of micelles and other nano-assemblies suitable for encapsulating and delivering hydrophobic drugs.[3][5]
-
Surface Coatings: The hydrophobic side chains can migrate to the surface of a coating, providing water repellency and other desirable surface properties.[6]
Visualizations
Workflow for Copolymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound copolymers.
Application Logic for Wax Crystal Modification
Caption: Mechanism of wax crystal modification by this compound copolymers.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Copolymer Involving 2-Hydroxyethyl Methacrylate and 2-Chloroquinyl Methacrylate: Synthesis, Characterization and In Vitro 2-Hydroxychloroquine Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Henicosyl Methacrylate-Based Copolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of henicosyl methacrylate-based copolymers. Due to the limited availability of literature specifically on this compound (C21), this guide adapts established protocols for the synthesis of its close structural analog, behenyl methacrylate (C22). The methodologies described herein are robust and can be readily applied to this compound with minor adjustments.
This compound is a long-chain alkyl methacrylate monomer that, when copolymerized with functional comonomers, can form amphiphilic block or statistical copolymers. These copolymers are of significant interest in the field of drug delivery due to their ability to self-assemble into various nanostructures, such as micelles and vesicles, which can encapsulate and deliver therapeutic agents. This document outlines the synthesis of the this compound monomer, followed by its copolymerization using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.
Synthesis of this compound Monomer
The synthesis of this compound is analogous to that of behenyl methacrylate, involving the esterification of the corresponding long-chain alcohol with methacryloyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Henicosyl alcohol (1-henicosanol)
-
Methacryloyl chloride (≥97%)
-
Triethylamine (TEA) (dried over activated molecular sieves)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Hexane
-
Sodium bicarbonate solution (pH 9)
-
Basic alumina
-
Silica gel for column chromatography
-
Nitrogen gas
-
Ice bath
Procedure:
-
Dry the henicosyl alcohol in a vacuum oven overnight.
-
Set up a 500 mL two-neck round-bottom flask fitted with a rubber septum and a dropping funnel, and purge with nitrogen.
-
To the flask, add anhydrous THF (125 mL), dried henicosyl alcohol (e.g., 0.157 mol), and triethylamine (e.g., 0.493 mol). Stir the mixture at room temperature (23 °C).
-
Place the flask in an ice bath at 0°C with continuous stirring.
-
Add methacryloyl chloride (e.g., 0.235 mol) dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
After stirring for 1 hour, add an additional 60 mL of anhydrous THF to ensure efficient stirring.
-
Allow the reaction mixture to stir for 20 hours, during which it will gradually warm to room temperature.
-
Expose the resulting viscous white solution to air, which will turn it into a cloudy yellow solution.
-
Treat the solution with basic alumina to remove unreacted methacryloyl chloride, methacrylic acid, and triethylamine hydrochloride salt.
-
Filter the mixture and remove the THF under reduced pressure.
-
Dissolve the residue in n-hexane and wash with a sodium bicarbonate solution (pH 9).
-
Purify the product by passing it through a silica column.
-
Remove the n-hexane under reduced pressure.
-
Dry the resulting white solid overnight in a vacuum oven at 30 °C to obtain this compound.
Synthesis of this compound-Based Copolymers via RAFT Polymerization
RAFT polymerization is a versatile technique for synthesizing copolymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ). This section provides a protocol for the synthesis of both block and statistical copolymers of this compound.
Synthesis of a Poly(lauryl methacrylate) Macro-Chain Transfer Agent (PLMA macro-CTA)
A well-defined macro-CTA is first synthesized to initiate the polymerization of the this compound block.
Experimental Protocol:
-
In a glass vial, dissolve lauryl methacrylate (LMA), a RAFT agent such as 4-cyano-4-(2-phenylethylsulfanylthiocarbonyl)sulfanylpentanoic acid (PETTC), and an initiator like 2,2′-azobisisobutyronitrile (AIBN) in a suitable solvent (e.g., toluene).
-
Seal the vial and purge with nitrogen for 30 minutes.
-
Place the vial in a pre-heated oil bath at a specific temperature (e.g., 70 °C) and allow the polymerization to proceed for a set time (e.g., 3.5 hours).[1]
-
Terminate the polymerization by cooling the vial and exposing the contents to air.
-
The resulting PLMA macro-CTA can be purified by precipitation in a non-solvent like methanol and dried under vacuum.
Synthesis of Poly(lauryl methacrylate)-block-poly(this compound) (PLMA-b-PHMA) Diblock Copolymers
Experimental Protocol:
-
In a glass vial, dissolve the purified PLMA macro-CTA, this compound (HMA) monomer, and an initiator (e.g., tert-butyl peroxy-2-ethylhexanoate, T21s) in a solvent like n-dodecane.[1]
-
Heat the mixture (e.g., at 70 °C) to ensure complete dissolution.
-
Seal the vial and purge with nitrogen for 30 minutes.
-
Place the vial in a pre-heated oil bath at a higher temperature (e.g., 90 °C) for a specified duration (e.g., 16 hours) to achieve high monomer conversion.
-
Terminate the polymerization by cooling and exposure to air.
-
The resulting diblock copolymer can be purified by precipitation.
Synthesis of Poly(lauryl methacrylate-stat-henicosyl methacrylate) (P(LMA-stat-HMA)) Statistical Copolymers
Experimental Protocol:
-
In a glass vial, dissolve lauryl methacrylate (LMA) and this compound (HMA) monomers, a RAFT agent (e.g., PETTC), and an initiator (e.g., T21s) in a solvent like n-dodecane.
-
Follow the same procedure for deoxygenation, polymerization, and termination as described for the diblock copolymers.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of long-chain alkyl methacrylate copolymers, which can be expected to be similar for this compound-based systems.
Table 1: Monomer Synthesis and Characterization
| Monomer | Starting Alcohol | Yield (%) | Elemental Analysis (C, H%) |
| Behenyl Methacrylate | Behenyl alcohol | 42 | C: 79.35, H: 12.48 (Required: C: 79.12, H: 12.77)[1] |
Table 2: RAFT Polymerization of Behenyl Methacrylate Copolymers
| Copolymer Type | Comonomer | Mn ( kg/mol ) | Đ (PDI) | BeMA Conversion (%) |
| Diblock (PLMA-b-PBeMA) | Lauryl Methacrylate | 24.4–39.6 | ≤ 1.25 | ≥98 |
| Statistical (P(LMA-stat-BeMA)) | Lauryl Methacrylate | - | ≤ 1.25 | ≥98 |
Data adapted from studies on behenyl methacrylate copolymers.
Visualization of Experimental Workflows and Mechanisms
RAFT Polymerization Mechanism
The following diagram illustrates the key steps in the RAFT polymerization process.
References
Application Notes and Protocols: Evaluation of Novel Long-Chain Methacrylates in Dental Composites
Introduction
The exploration of novel monomers is a critical frontier in the advancement of dental restorative materials. Long-chain methacrylates, such as henicosyl methacrylate, present a theoretical potential for modifying the properties of dental composites. Their long alkyl chains could influence characteristics like hydrophobicity, polymerization shrinkage, and biocompatibility. While direct research on this compound in dental composites is not extensively available in peer-reviewed literature, this document provides a comprehensive framework for its evaluation. The following application notes and protocols are based on established methodologies for characterizing methacrylate-based dental composites, offering a roadmap for researchers and materials scientists.
The primary objectives for incorporating a novel long-chain methacrylate would be to investigate its effects on key performance indicators of a dental composite, including mechanical integrity, polymerization kinetics, and biological response.
Data Presentation: Key Performance Indicators
Quantitative data from the evaluation of a novel long-chain methacrylate-containing composite should be systematically tabulated to allow for clear comparison with conventional formulations.
Table 1: Mechanical Properties of Experimental Dental Composites
| Composite Formulation | Flexural Strength (MPa)[1][2] | Flexural Modulus (GPa)[1][2] | Fracture Toughness (MPa·m¹/²)[1] | Compressive Strength (MPa)[2] |
| Control (e.g., BisGMA/TEGDMA) | Value | Value | Value | Value |
| Experimental (with this compound) | Value | Value | Value | Value |
Table 2: Polymerization Characteristics of Experimental Dental Composites
| Composite Formulation | Degree of Conversion (%)[3] | Polymerization Shrinkage (%)[4] | Rate of Polymerization (%/s)[4] | Gel Point (s)[5] |
| Control (e.g., BisGMA/TEGDMA) | Value | Value | Value | Value |
| Experimental (with this compound) | Value | Value | Value | Value |
Table 3: Biocompatibility and Stability of Experimental Dental Composites
| Composite Formulation | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) | Monomer Elution (ppm)[6] | Cytotoxicity (Cell Viability %)[7] |
| Control (e.g., BisGMA/TEGDMA) | Value | Value | Value | Value |
| Experimental (with this compound) | Value | Value | Value | Value |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of novel dental composite formulations.
1. Protocol for Preparation of Experimental Dental Composite
-
Materials:
-
Procedure:
-
Prepare the resin matrix by mixing the base, diluent, and experimental monomers in the desired weight ratios.
-
Add the photoinitiator system and inhibitor to the resin matrix and mix until a homogenous solution is obtained.
-
Gradually incorporate the silanized inorganic filler into the resin matrix in a planetary mixer until a uniform paste is achieved.
-
Store the resulting composite paste in a light-proof container at a cool temperature.
-
2. Protocol for Measurement of Flexural Strength and Modulus
-
Methodology: Three-point bending test.
-
Procedure:
-
Prepare rectangular specimens (e.g., 25 mm x 2 mm x 2 mm) of the cured dental composite.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Mount each specimen on a universal testing machine with a three-point bending fixture.
-
Apply a load at a crosshead speed of 0.5 mm/min until fracture occurs.
-
Record the fracture load and calculate the flexural strength and modulus using standard formulas.
-
3. Protocol for Determination of Degree of Conversion
-
Methodology: Fourier Transform Infrared Spectroscopy (FTIR).[3]
-
Procedure:
-
Record the FTIR spectrum of the uncured composite paste. Identify the absorbance peak of the aliphatic C=C bond (around 1638 cm⁻¹) and an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹).
-
Cure the composite specimen using a dental curing light for the recommended time.
-
Record the FTIR spectrum of the cured specimen.
-
Calculate the degree of conversion based on the reduction in the aliphatic C=C peak height relative to the internal standard peak.
-
4. Protocol for In Vitro Cytotoxicity Assay
-
Methodology: MTT assay or AlamarBlue assay using human gingival fibroblasts or other relevant cell lines.[7]
-
Procedure:
-
Prepare eluates by incubating cured composite specimens in a cell culture medium for 24-72 hours.
-
Culture human gingival fibroblasts in a 96-well plate.
-
After cell attachment, replace the culture medium with the prepared eluates.
-
Incubate the cells with the eluates for a specified period (e.g., 24, 48, 72 hours).
-
Perform the MTT or AlamarBlue assay according to the manufacturer's instructions to determine cell viability.
-
Express cell viability as a percentage relative to a negative control.
-
Visualizations: Workflows and Pathways
Experimental Workflow for Novel Monomer Evaluation
The following diagram outlines a logical workflow for the comprehensive evaluation of a novel monomer, such as this compound, in a dental composite formulation.
Hypothesized Signaling Pathway for Methacrylate-Induced Cytotoxicity
The biocompatibility of dental composites is a significant concern, with residual monomers potentially leaching out and causing adverse cellular effects. The diagram below illustrates a generalized signaling pathway that could be involved in methacrylate-induced cytotoxicity.
References
- 1. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Release of methacrylic acid from dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Composite and Polymeric Materials for Dentistry: Enhancing Antimicrobial and Mechanical Properties [mdpi.com]
- 9. Degradation of Dental Methacrylate-Based Composites in Simulated Clinical Immersion Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Poly(henicosyl methacrylate) in Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of poly(henicosyl methacrylate) in various coating applications, with a focus on leveraging its hydrophobic properties. Due to the limited direct experimental data on poly(this compound), this document incorporates data from homologous long-chain poly(alkyl methacrylate)s to provide robust protocols and expected outcomes.
Introduction
Poly(this compound) is a polymer with a long C21 alkyl side chain. This significant hydrophobic chain length imparts excellent water repellency and low surface energy to coatings. These properties make it a candidate for applications requiring hydrophobicity, such as in anti-fouling marine coatings, moisture-barrier protective coatings, and as a hydrophobic matrix in drug delivery systems.
Key Applications and Properties
The primary application of poly(this compound) in coatings stems from its low surface energy and hydrophobicity.
-
Hydrophobic and Oleophobic Surfaces: The long alkyl chain leads to a very low surface energy, resulting in high contact angles with water and other liquids. This is beneficial for creating self-cleaning and anti-graffiti surfaces.
-
Marine and Anti-Fouling Coatings: The hydrophobic surface can deter the settlement of marine organisms, a key attribute for anti-fouling coatings. While not a biocide, it presents a surface that is difficult for organisms to adhere to.
-
Protective Coatings: Its water-repellent nature makes it an excellent candidate for protective coatings on various substrates, including metals and electronics, to prevent corrosion and moisture damage.
-
Drug Delivery: In the context of drug development, poly(this compound) can be used to create hydrophobic matrices for the controlled release of therapeutic agents.
Quantitative Data Summary
The following table summarizes key performance data for long-chain poly(alkyl methacrylate) coatings. This data is extrapolated from studies on various poly(alkyl methacrylate)s and provides expected values for poly(this compound).
| Property | Expected Value | Test Method |
| Water Contact Angle | 110° - 125° | Goniometry |
| Surface Energy | 15 - 25 mN/m | Owens-Wendt Method |
| Coating Thickness | 50 - 500 nm | Ellipsometry / Profilometry |
| Adhesion | Good to Excellent | ASTM D3359 (Cross-hatch) |
Experimental Protocols
Synthesis of this compound Monomer
A common method for synthesizing long-chain alkyl methacrylates is through the transesterification of methyl methacrylate with the corresponding long-chain alcohol in the presence of a catalyst.
Materials:
-
Henicosanol (C21H43OH)
-
Methyl methacrylate (MMA)
-
Sodium borohydride (catalyst)
-
Diethylhydroxylamine (inhibitor)
-
Anhydrous potassium carbonate (drying agent)
Procedure:
-
In a reaction flask equipped with a stirrer, condenser, and thermometer, combine henicosanol and methyl methacrylate in a molar ratio of 1:1.7.
-
Add anhydrous potassium carbonate (0.06 wt% of MMA) to the mixture to remove residual water.
-
Add diethylhydroxylamine (0.025 wt% of total reagents) as a polymerization inhibitor.
-
Add sodium borohydride (0.1 wt% of henicosanol) as a catalyst.
-
Heat the reaction mixture to 80-90°C with continuous stirring.
-
During the reaction, distill off the methanol formed as an azeotrope with methyl methacrylate.
-
Monitor the reaction progress by gas chromatography until the conversion of henicosanol is complete.
-
After the reaction, cool the mixture and filter to remove the catalyst and drying agent.
-
Purify the resulting this compound by vacuum distillation.
Polymerization of this compound
Free radical polymerization is a common method for synthesizing poly(this compound).
Materials:
-
This compound (monomer)
-
Toluene (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
Procedure:
-
Dissolve the this compound monomer in toluene in a reaction flask.
-
Add AIBN as the initiator (concentration will determine molecular weight).
-
Purge the solution with nitrogen to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to 60-80°C under a nitrogen atmosphere with stirring.
-
Allow the polymerization to proceed for several hours.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter and dry the poly(this compound) product.
Coating Application via Spin-Coating
Spin-coating is a reliable method for producing thin, uniform polymer films.
Materials:
-
Poly(this compound)
-
Toluene (solvent)
-
Substrate (e.g., glass slide, silicon wafer)
-
Spin-coater
Procedure:
-
Prepare a solution of poly(this compound) in toluene (e.g., 1-5 wt%).
-
Clean the substrate thoroughly (e.g., with piranha solution for glass/silicon).
-
Place the substrate on the spin-coater chuck.
-
Dispense the polymer solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds). The final thickness will depend on the solution concentration and spin speed.
-
Anneal the coated substrate in an oven at a temperature above the polymer's glass transition temperature to remove residual solvent and improve film quality.
Characterization of Coatings
Contact Angle Measurement (Goniometry):
-
Place a droplet of deionized water on the surface of the coated substrate.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Repeat the measurement at multiple locations to ensure accuracy.
Surface Energy Calculation:
-
Measure the contact angles of at least two different liquids with known surface tension components (e.g., water and diiodomethane).
-
Use the Owens-Wendt-Rabel-Kaelble (OWRK) method to calculate the surface free energy of the coating.
Visualizations
Caption: Experimental workflow for the synthesis, application, and characterization of poly(this compound) coatings.
Caption: Relationship between the molecular structure of poly(this compound) and its coating applications.
Application Notes and Protocols for Hydrophobic Surface Modification Using Henicosyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of henicosyl methacrylate for creating hydrophobic surfaces on various substrates. Due to the limited direct literature on this compound, this document leverages established protocols for similar long-chain alkyl methacrylates (LCAMs), such as stearyl (C18) and behenyl (C22) methacrylate, to provide robust and adaptable methodologies. The long alkyl chain of this compound (C21) makes it an excellent candidate for inducing high hydrophobicity, which is advantageous for applications requiring water repellency, such as in medical devices, drug delivery systems, and specialized coatings.
Introduction to this compound for Hydrophobic Surfaces
This compound is a long-chain alkyl methacrylate that, when polymerized on a surface, creates a densely packed, low-energy layer of long hydrocarbon chains. This structure minimizes the contact area with water, leading to a significant increase in the water contact angle and a reduction in surface energy, resulting in a highly hydrophobic surface. The "grafting-from" or "grafting-to" polymerization techniques are commonly employed to covalently bond the poly(this compound) chains to a substrate, ensuring a durable and stable modification.
Data Presentation: Surface Properties
The following table summarizes expected quantitative data for surfaces modified with long-chain alkyl methacrylates, providing a benchmark for the performance of this compound-modified surfaces.
| Alkyl Methacrylate Chain Length | Substrate | Modification Method | Water Contact Angle (°) | Surface Free Energy (mN/m) | Reference |
| C18 (Stearyl) | Polyethylene Terephthalate (PET) | Photo-induced graft polymerization | Up to 149 | Not Reported | [1] |
| C18 (Stearyl) | Natural Rubber | Graft-copolymerization | Not Reported | Not Reported | [1] |
| C12 (Lauryl) | Bamboo Fiber | Thermally initiated graft polymerization | Not Reported | Not Reported | [2] |
| Fluoroalkyl | Aluminum | Grafting of copolymers | Up to 170 | 13 - 25 | [3] |
| C1 to C20 | Generic Polymer | Not specified | Bell-shaped curve with max at specific length | Not Reported | [4] |
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its subsequent use in surface modification.
Synthesis of this compound Monomer
This protocol is adapted from the synthesis of behenyl methacrylate and involves the esterification of henicosyl alcohol with methacryloyl chloride.[5]
Materials:
-
Henicosyl alcohol (C21H43OH)
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bicarbonate solution
-
Silica gel for column chromatography
-
n-Hexane
-
Nitrogen gas
-
Ice bath
-
Standard glassware for organic synthesis (two-neck flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer
Procedure:
-
Dry the henicosyl alcohol in a vacuum oven overnight.
-
Set up a 500 mL two-neck flask fitted with a rubber septum and a dropping funnel, and purge with nitrogen.
-
To the flask, add anhydrous THF (125 mL), dried henicosyl alcohol (0.157 mol), and triethylamine (0.493 mol). Stir the mixture at room temperature.
-
Place the flask in an ice bath at 0°C with continuous stirring.
-
Add methacryloyl chloride (0.235 mol) dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
After stirring for 1 hour, add an additional 60 mL of anhydrous THF to ensure efficient stirring.
-
Continue stirring the reaction mixture at 0°C for several hours to overnight.
-
After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Remove the THF from the filtrate under reduced pressure.
-
Dissolve the residue in n-hexane and wash with a sodium bicarbonate solution (pH 9).
-
Purify the product by passing it through a silica column using n-hexane as the eluent.
-
Remove the n-hexane under reduced pressure and dry the resulting white solid product (this compound) in a vacuum oven at 30°C.
Hydrophobic Surface Modification via Photo-Induced Graft Polymerization
This protocol describes the "grafting-from" method to create a poly(this compound) brush layer on a polymer substrate, adapted from a procedure for stearyl methacrylate.[1][2]
Materials:
-
Substrate to be modified (e.g., Polyethylene Terephthalate - PET film)
-
This compound (synthesized as above)
-
Photoinitiator (e.g., benzophenone)
-
Solvent (e.g., acetone, ethanol, or a mixture)
-
Nitrogen gas
-
UV lamp (e.g., 254 nm or 365 nm)
-
Reaction vessel (e.g., Schlenk tube or a custom reaction chamber)
-
Ultrasonic bath
Procedure:
-
Substrate Preparation:
-
Clean the substrate by sonicating in a suitable solvent (e.g., ethanol, then deionized water) for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
-
Preparation of the Grafting Solution:
-
Prepare a solution of this compound in a suitable solvent. The concentration can be varied (e.g., 0.1 M to 1.0 M) to control the grafting density and polymer chain length.[2]
-
Add a photoinitiator, such as benzophenone, to the solution (e.g., 1-5 wt% relative to the monomer).
-
-
Graft Polymerization:
-
Place the cleaned and dried substrate in the reaction vessel.
-
Add the grafting solution to the vessel, ensuring the substrate is fully immersed.
-
Purge the reaction vessel with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Seal the vessel and place it under a UV lamp.
-
Irradiate the substrate for a specified time (e.g., 30 minutes to 2 hours). The irradiation time will influence the thickness of the grafted polymer layer.[2]
-
-
Post-Grafting Treatment:
-
After irradiation, remove the substrate from the reaction vessel.
-
Thoroughly wash the modified substrate with a good solvent for the polymer (e.g., toluene or THF) to remove any non-grafted polymer and unreacted monomer. Sonication can aid in this cleaning process.
-
Dry the modified substrate under a stream of nitrogen.
-
Characterization of the Modified Surface
Water Contact Angle (WCA) Measurement:
-
Use a goniometer to measure the static water contact angle.
-
Place a small droplet (e.g., 5 µL) of deionized water on the modified surface.
-
Capture an image of the droplet and use software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Perform measurements at multiple locations on the surface to ensure uniformity.
Surface Energy Calculation:
-
Measure the contact angles of at least two different liquids with known surface tension components (polar and dispersive), such as water and diiodomethane.
-
Use a suitable model, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method, to calculate the surface free energy of the modified substrate.
Visualizations
Logical Relationship of Surface Hydrophobicity
Caption: Relationship between surface modification and hydrophobicity.
Experimental Workflow for Hydrophobic Surface Modification
Caption: Workflow for hydrophobic surface modification.
References
Biomedical Applications of Long-Chain Polymethacrylates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Long-chain polymethacrylates are a versatile class of polymers with significant potential in a wide range of biomedical applications. Their biocompatibility, tunable mechanical properties, and potential for functionalization make them ideal candidates for use in drug delivery systems, tissue engineering scaffolds, and as coatings for medical devices. This document provides an overview of these applications, along with detailed experimental protocols and quantitative data to guide researchers in this field.
Drug Delivery Systems
Long-chain polymethacrylates, particularly poly(methyl methacrylate) (PMMA), are extensively explored as carriers for various therapeutic agents.[1] They can be formulated into nanoparticles, microspheres, and hydrogels to encapsulate and control the release of drugs, vaccines, and other bioactive molecules.[1] The release of drugs from these carriers often follows a biphasic pattern with an initial burst release followed by a sustained release phase.[1] Strategies to enhance drug release profiles include increasing the hydrophilicity of the polymer by creating copolymers or composites.[1]
Quantitative Data: Drug Release Kinetics
The following table summarizes the drug release kinetics from polymethacrylate-based nanoparticles. The data is compiled from various studies and illustrates the tunable release profiles achievable with these systems.
| Polymer System | Drug | Particle Size (nm) | Encapsulation Efficiency (%) | Cumulative Release (%) | Time (h) | Release Model | Reference |
| PMMA Nanoparticles | Praziquantel | 50-110 | >97 | - | - | - | [2] |
| Methacrylic Acid-Ethyl Acrylate Copolymer | - | - | - | - | - | - | [2] |
| PLGA-PMMA Nanoparticles | Amlodipine | <300 | >87 | ~73 | 48 | Higuchi & Korsmeyer-Peppas | [3][4] |
| PLGA-PMMA Nanoparticles | Valsartan | <300 | >87 | ~86 | 48 | Higuchi & Korsmeyer-Peppas | [3][4] |
Experimental Protocol: Synthesis of PMMA Nanoparticles for Drug Encapsulation via Miniemulsion Polymerization
This protocol describes a general method for synthesizing poly(methyl methacrylate) (PMMA) nanoparticles for drug encapsulation using the miniemulsion polymerization technique.[2]
Materials:
-
Methyl methacrylate (MMA) monomer
-
Drug to be encapsulated
-
Surfactant (e.g., sodium dodecyl sulfate - SDS)
-
Initiator (e.g., potassium persulfate - KPS)
-
Deionized water
-
Organic solvent (for drug dissolution, if necessary)
Procedure:
-
Organic Phase Preparation: Dissolve the drug in the MMA monomer. If the drug is not soluble in MMA, a small amount of a suitable organic solvent can be used.
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., SDS) in deionized water.
-
Miniemulsion Formation: Add the organic phase to the aqueous phase under high shear homogenization or ultrasonication to form a stable miniemulsion.
-
Polymerization:
-
Transfer the miniemulsion to a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Heat the reactor to the desired temperature (e.g., 70-80°C).
-
Add the initiator (e.g., KPS solution) to start the polymerization.
-
Continue the reaction for a specified time (e.g., 4-6 hours).
-
-
Purification:
-
Cool the reactor to room temperature.
-
Purify the nanoparticle suspension by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator.
-
Alternatively, centrifugation and redispersion in deionized water can be used.
-
-
Characterization:
-
Determine the particle size and size distribution using Dynamic Light Scattering (DLS).
-
Analyze the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Evaluate the drug encapsulation efficiency using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Caption: Workflow for PMMA nanoparticle synthesis.
Tissue Engineering
Long-chain polymethacrylates are valuable materials for creating scaffolds that support tissue regeneration. Their mechanical properties can be tailored to mimic those of natural tissues. However, pristine PMMA lacks bioactivity. To address this, it is often combined with bioactive materials like hydroxyapatite (HA) to enhance cell attachment, proliferation, and differentiation.
Quantitative Data: Cell Viability on Polymethacrylate Scaffolds
The following table presents data on the viability of cells cultured on various polymethacrylate-based scaffolds.
| Scaffold Material | Cell Type | Assay | Cell Viability (%) | Incubation Time (h) | Reference |
| PMMA Nanoparticles | Human Leukemic (K562) | - | No adverse effect | - | [2] |
| PMMA-Mesoporous Bioactive Glass (1% Ceria) | L929 | MTT | >100 | 96 | [5] |
| PCL, PLGA, and Coaxial Scaffolds | HUVEC and HVF | - | Not significantly different from control | 72 | [6] |
| Fibrin Glue Scaffold (25% Fibrinogen) | Human Dental Pulp Stem Cells | MTT | Increased proliferation | 24 and 72 | [7] |
Experimental Protocol: In Vitro Biocompatibility Evaluation of Hydrogels using MTT Assay
This protocol outlines a standard procedure to assess the in vitro biocompatibility of polymethacrylate hydrogels using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]
Materials:
-
Polymethacrylate hydrogel samples
-
Cell line (e.g., L929 fibroblasts, ATDC5 chondrogenic cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Hydrogel Preparation and Sterilization:
-
Prepare hydrogel samples in the desired form (e.g., discs).
-
Sterilize the hydrogels, for example, by UV irradiation for 1 hour.[8]
-
-
Cell Seeding:
-
Seed cells into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.
-
-
Exposure to Hydrogel Eluates:
-
Prepare hydrogel eluates by incubating the sterilized hydrogels in a cell culture medium for a specified period (e.g., 24 hours) at 37°C. The ratio of hydrogel surface area or volume to the medium volume should be standardized.
-
Remove the culture medium from the wells and replace it with the hydrogel eluates at different concentrations (e.g., 25%, 50%, 100% eluate).
-
Include a positive control (e.g., cells treated with a cytotoxic agent) and a negative control (cells in fresh culture medium).
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, remove the eluate-containing medium.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the negative control:
-
Cell Viability (%) = (Absorbance of test sample / Absorbance of negative control) x 100
-
-
Caption: In vitro biocompatibility testing workflow.
Medical Device Coatings
Surface modification of medical devices with long-chain polymethacrylates can significantly improve their biocompatibility and performance. Coatings can be designed to be anti-fouling, bactericidal, or to promote integration with surrounding tissues. Various techniques, including plasma treatment, laser treatment, and ion implantation, can be used to modify the surface of polymer substrates and introduce desired functionalities.[9]
Experimental Protocol: Surface Modification of PMMA for Enhanced Biocompatibility
This protocol provides a general workflow for the surface modification of poly(methyl methacrylate) (PMMA) to introduce amine functional groups, which can then be used for further bio-functionalization.[10]
Materials:
-
PMMA substrates
-
α,ω-diaminoalkane (e.g., 1,6-diaminohexane)
-
Anhydrous solvent (e.g., tetrahydrofuran - THF)
-
Fluorescent dye for visualization (optional)
-
Deionized water
-
Ethanol
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the PMMA substrates by sonicating in ethanol and then deionized water.
-
Dry the substrates under a stream of nitrogen.
-
-
Aminolysis Reaction:
-
Prepare a solution of the α,ω-diaminoalkane in an anhydrous solvent.
-
Immerse the cleaned and dried PMMA substrates in the solution.
-
Carry out the reaction at a specific temperature and for a set duration to allow the aminolysis of the surface ester groups of PMMA, resulting in amine-terminated surfaces.
-
-
Washing:
-
After the reaction, remove the substrates and wash them extensively with the solvent and then deionized water to remove any unreacted diamine.
-
-
Characterization of Surface Modification:
-
Contact Angle Measurement: Measure the water contact angle to assess the change in surface hydrophilicity.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of nitrogen from the amine groups.
-
Fluorescence Microscopy (optional): If a fluorescent dye that reacts with amines is used, visualize the uniformity of the surface modification.
-
-
Further Functionalization (Optional):
-
The amine-terminated surface can be further modified by immobilizing biomolecules such as peptides (e.g., RGD) or growth factors to promote specific cell interactions.
-
References
- 1. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of Cell Adhesion and Cell Viability of the Endothelial and Fibroblast Cells on Electrospun PCL, PLGA and Coaxial Scaffolds for Production of Tissue Engineered Blood Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of cell viability of Human Dental Pulp Stem Cells in Two dimensional and Three dimensional Fibrin Glue Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Surface Modification of Polymer Substrates for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Inhibiting Premature Polymerization of Henicosyl Methacrylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the prevention of premature polymerization of henicosyl methacrylate. The information is intended for researchers, scientists, and professionals in drug development who are working with this monomer.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Question: My this compound appears viscous or has formed a gel upon arrival or during storage. What happened?
Answer: The presence of viscosity or gel indicates that the monomer has begun to polymerize. This can be caused by several factors:
-
Inhibitor Depletion: The inhibitor concentration may have been insufficient or it may have been consumed over time. Inhibitors are slowly consumed, and their effectiveness decreases with extended storage.[1]
-
Improper Storage Conditions: Exposure to high temperatures, direct sunlight, or UV radiation can accelerate inhibitor depletion and initiate polymerization.[1][2] Recommended storage for similar methacrylate monomers is typically at cool temperatures, for instance, 2-8°C for methyl methacrylate.[2][3]
-
Oxygen Depletion: Phenolic inhibitors, such as hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ), require the presence of dissolved oxygen to effectively scavenge free radicals and prevent polymerization.[4][5][6] Storage under an inert atmosphere (e.g., nitrogen or argon) will render these inhibitors ineffective.[1][6]
-
Contamination: The monomer may have been contaminated with substances that can initiate polymerization, such as strong acids, bases, or oxidizing agents.[7]
Question: I am observing polymerization of this compound in my reaction vessel before adding the initiator. What could be the cause?
Answer: Premature polymerization in a reaction setup, prior to the intended initiation, can be due to:
-
Elevated Temperatures: Heating the monomer during your process, even if unintentional, can provide the energy needed to overcome the activation barrier for polymerization, especially if the inhibitor concentration is low.
-
Contaminated Equipment: Residues of initiators, strong acids or bases, or other reactive species on the surfaces of your glassware or reaction vessel can trigger polymerization.
-
Lack of Airflow: If your experimental setup involves a closed system without an adequate headspace of air, the oxygen required for the inhibitor to function may be depleted.[4][6]
Question: How can I tell if the inhibitor in my this compound is still effective?
Answer: While a visual inspection for increased viscosity or gel formation is the most immediate check, a more quantitative assessment of inhibitor effectiveness can be performed. A common method is to measure the induction period of polymerization.[8][9][10] This involves heating a sample of the monomer under controlled conditions and measuring the time it takes for polymerization to begin. A longer induction period indicates a higher effective inhibitor concentration. For a detailed (generalized) protocol, please refer to the "Experimental Protocols" section below.
Question: The polymerization in my experiment is sluggish or incomplete. Could the inhibitor be the problem?
Answer: Yes, an excessive amount of inhibitor can interfere with the intended polymerization process.[11] Inhibitors work by scavenging the free radicals that initiate and propagate the polymer chains.[12] If the inhibitor concentration is too high, it can consume the radicals generated by your initiator, thus slowing down or preventing the polymerization from reaching completion.[11] In such cases, it may be necessary to remove the inhibitor prior to polymerization or adjust the initiator concentration.
Frequently Asked Questions (FAQs)
What are the most common inhibitors used for this compound?
What is the recommended concentration of inhibitor for this compound?
Typical inhibitor concentrations for methacrylate monomers like methyl methacrylate range from 10 to 60 parts per million (ppm) for MEHQ and HQ.[7][13] For higher alkyl methacrylates, concentrations of other inhibitors like 2,6-di-tert-butyl-p-cresol (TBC) can be in the range of 60 to 200 ppm.[14] It is crucial to consult the supplier's certificate of analysis for the specific concentration in your batch of this compound.
What are the ideal storage conditions for this compound?
Based on general guidelines for methacrylate monomers, this compound should be stored in a cool, dark, and well-ventilated area.[2] The recommended storage temperature for similar monomers is often between 2°C and 8°C .[2][3] It is critical to store the monomer in a container with a headspace of air (containing 5-21% oxygen) to ensure the effectiveness of phenolic inhibitors.[4][6] Avoid storage under inert atmospheres.[1][6]
Do I need to remove the inhibitor before polymerization?
Whether or not to remove the inhibitor depends on your specific application and the inhibitor concentration. For many applications, the presence of the inhibitor can be overcome by using a sufficient amount of initiator.[15] However, for kinetic studies or when a very rapid and controlled polymerization is required, removing the inhibitor may be necessary.[15] This can be done by passing the monomer through a column packed with a suitable adsorbent like alumina or silica gel.
How does oxygen affect the stability of this compound?
For common phenolic inhibitors like MEHQ and HQ, oxygen is essential for their function.[5][6] The inhibitor donates a hydrogen atom to a peroxy radical (formed from a monomer radical and oxygen), which is a key step in terminating the polymerization chain reaction. Therefore, a lack of oxygen will render these inhibitors ineffective.[6]
Data Presentation
Table 1: Common Inhibitors and General Storage Conditions for Methacrylate Monomers
| Inhibitor | Common Abbreviation | Typical Concentration Range (ppm) | Recommended Storage Temperature | Oxygen Requirement |
| Monomethyl Ether of Hydroquinone | MEHQ | 10 - 60[7][13] | 2 - 8°C[2][3] | Yes[4][6] |
| Hydroquinone | HQ | 25 - 60[7][13] | 2 - 8°C[2][3] | Yes[4][6] |
| 2,6-di-tert-butyl-p-cresol | TBC | 60 - 200[14] | Cool, dark place | Yes |
Note: The data presented is based on information for other methacrylate monomers and should be considered as a general guideline for this compound.
Experimental Protocols
Protocol: Evaluation of Inhibitor Effectiveness by Measuring the Induction Period
This protocol provides a generalized method to assess the relative effectiveness of the inhibitor in a sample of this compound.
Objective: To determine the time until the onset of polymerization (induction period) when the monomer is subjected to thermal stress.
Materials:
-
This compound sample
-
Heating block or oil bath with precise temperature control
-
Small test tubes or vials
-
Thermocouple or thermometer
-
Stir bar and magnetic stirrer (optional, for ensuring uniform temperature)
-
Timer
Procedure:
-
Place a small, known volume (e.g., 1-2 mL) of the this compound sample into a clean, dry test tube. If using, add a small stir bar.
-
Place the test tube into the heating block or oil bath pre-heated to a constant, elevated temperature (e.g., 80°C). The specific temperature may need to be optimized based on the expected stability of the monomer.
-
Insert a thermocouple or thermometer into the sample to monitor its temperature.
-
Start the timer immediately upon placing the sample in the heating source.
-
Continuously monitor the sample for any signs of polymerization. This can be a visual observation of an increase in viscosity, the formation of cloudiness, or a sudden exothermic temperature rise.
-
Record the time at which the first signs of polymerization are observed. This is the induction period.
-
A longer induction period corresponds to a greater inhibitor effectiveness. This method can be used to compare the stability of different batches of monomer or to assess the degradation of a single batch over time.
Safety Precautions: This experiment should be performed in a well-ventilated fume hood, as heating the monomer will increase its vapor pressure. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Caption: Troubleshooting workflow for premature polymerization.
Caption: Experimental workflow for evaluating inhibitor effectiveness.
References
- 1. gantrade.com [gantrade.com]
- 2. gjchemical.com [gjchemical.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. Mobile [my.chemius.net]
- 5. iomosaic.com [iomosaic.com]
- 6. mcc-methacrylates.com [mcc-methacrylates.com]
- 7. Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Methyl Methacrylate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. US3887609A - Process for the production of higher alkylacrylates and methacrylates - Google Patents [patents.google.com]
- 15. reddit.com [reddit.com]
"controlling molecular weight in henicosyl methacrylate polymerization"
Welcome to the technical support center for the polymerization of henicosyl methacrylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?
A1: The molecular weight of poly(this compound) can be controlled primarily through controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). Conventional free radical polymerization can also be used, but it offers less control over the final polymer characteristics.
Q2: Why is my polydispersity index (PDI) high in the ATRP of this compound?
A2: A high PDI in ATRP can result from several factors. One common reason is the slow initiation of the polymerization. If the rate of initiation is slower than the rate of propagation, new chains will be formed throughout the reaction, leading to a broader molecular weight distribution. Another potential cause is the presence of impurities in the monomer, initiator, or solvent, which can interfere with the catalyst complex. Additionally, a high concentration of radicals can lead to termination reactions, which also broadens the PDI.
Q3: Can I use the same reaction conditions for this compound as for shorter-chain methacrylates like methyl methacrylate (MMA)?
A3: While the fundamental principles of polymerization are the same, the long alkyl chain of this compound can influence its reactivity and solubility. The bulky side group can sterically hinder the polymerization process. Therefore, reaction conditions often need to be optimized. For instance, the choice of solvent is crucial to ensure that the monomer, polymer, and catalyst system remain soluble throughout the polymerization. Reaction times may also need to be adjusted.
Q4: What is a common issue encountered in the RAFT polymerization of long-chain methacrylates?
A4: A common issue is the appearance of a low molecular weight shoulder in the gel permeation chromatography (GPC) trace, which leads to a broadened PDI. This can be an indication of suboptimal blocking efficiency or premature termination of some polymer chains. Optimizing the concentration of the monomer and ensuring a homogenous reaction mixture can help mitigate this issue.
Troubleshooting Guides
Issue 1: High Polydispersity Index (PDI > 1.5) in ATRP
| Potential Cause | Troubleshooting Step |
| Slow Initiation | Ensure a fast and efficient initiation by selecting an appropriate initiator and catalyst system. The initiator should be structurally similar to the propagating radical. |
| Impurities | Purify the this compound monomer, initiator, and solvent to remove any inhibitors or other impurities that could affect the catalyst. |
| High Radical Concentration | Adjust the ratio of Cu(I) to Cu(II) catalyst to maintain a low concentration of active radicals, which will suppress termination reactions. |
| Poor Catalyst Solubility | Select a ligand for the copper catalyst that ensures its solubility in the chosen reaction medium throughout the polymerization. |
Issue 2: Low Monomer Conversion
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and deactivation of the copper catalyst. |
| Insufficient Initiator | Verify the concentration and purity of the initiator. An insufficient amount of active initiator will lead to incomplete polymerization. |
| Low Reaction Temperature | While lower temperatures can improve control, they also slow down the reaction rate. Consider a moderate increase in temperature to improve conversion, while monitoring the effect on PDI. |
| Inhibitor Presence | Ensure the monomer has been properly purified to remove any storage inhibitors. |
Issue 3: Bimodal Molecular Weight Distribution in RAFT Polymerization
| Potential Cause | Troubleshooting Step |
| Inefficient Chain Transfer | Select a RAFT agent that is appropriate for methacrylates. The choice of the R and Z groups on the RAFT agent is critical for controlling the polymerization. |
| Side Reactions | The long alkyl chain of this compound can sometimes lead to side reactions. Consider adjusting the reaction temperature or monomer concentration. |
| Slow Reinitiation | The radical leaving the RAFT agent should be able to efficiently reinitiate polymerization. If this process is slow, it can lead to a population of dead chains. |
Experimental Protocols
Atom Transfer Radical Polymerization (ATRP) of Stearyl Methacrylate (as an analog for this compound)
This protocol is adapted from the synthesis of high molecular weight polystearylmethacrylate.[1]
Materials:
-
Stearyl methacrylate (SMA) monomer
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Ethyl-2-bromoisobutyrate (EBiB)
-
Anisole (solvent)
Procedure:
-
In a Schlenk flask, add CuBr (1 equivalent relative to initiator) and PMDETA (1 equivalent).
-
Seal the flask and purge with nitrogen gas to create an inert atmosphere.
-
Add anisole as the solvent, followed by the stearyl methacrylate monomer.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add the initiator, ethyl-2-bromoisobutyrate, to the flask.
-
Place the flask in a preheated oil bath at 70 °C and stir.
-
Samples can be taken at different time intervals to monitor monomer conversion and molecular weight development.
-
To terminate the polymerization, expose the reaction mixture to air.
-
The polymer can be purified by precipitation in a suitable non-solvent like methanol.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of Behenyl Methacrylate (as an analog for this compound)
This protocol is based on the RAFT solution polymerization of behenyl methacrylate.[2][3]
Materials:
-
Behenyl methacrylate (BeMA) monomer
-
Poly(lauryl methacrylate) (PLMA) macro-chain transfer agent (macro-CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or another suitable initiator
-
n-dodecane (solvent)
Procedure:
-
In a glass vial, dissolve the PLMA macro-CTA and behenyl methacrylate monomer in n-dodecane.
-
Heat the mixture to aid dissolution.
-
Add the initiator (e.g., AIBN).
-
Seal the vial and purge with nitrogen gas for approximately 30 minutes.
-
Immerse the vial in a preheated oil bath at 90 °C and stir for the desired reaction time (e.g., 16 hours).
-
Terminate the polymerization by cooling the vial to room temperature and exposing the contents to air.
-
Purify the resulting polymer by precipitation into a non-solvent such as ethanol.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the polymerization of long-chain methacrylates using controlled radical polymerization techniques.
Table 1: ATRP of Stearyl Methacrylate [1]
| Molar Ratio [Monomer]:[Initiator]:[CuBr]:[Ligand] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 200:1:1:2 | 70 | 6 | - | 58,000 | 1.25 |
| 200:1:1:2 | 70 | 9 | - | 75,000 | 1.22 |
| 200:1:1:2 | 70 | 24 | - | 110,000 | 1.18 |
Table 2: RAFT Polymerization of Behenyl Methacrylate [2][3]
| Macro-CTA | Target DP of PBeMA | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| PLMA98 | 60 | 90 | 16 | 98 | 33,200 | 1.25 |
Visualizations
Caption: Experimental workflow for controlled radical polymerization.
Caption: Logical relationships for troubleshooting high PDI in ATRP.
References
Technical Support Center: Synthesis of Poly(henicosyl methacrylate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of poly(henicosyl methacrylate) with a focus on reducing polydispersity.
Troubleshooting Guide
High polydispersity is a common challenge in the synthesis of poly(this compound). The following table outlines potential issues, their likely causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| High Polydispersity Index (PDI > 1.5) | 1. Inefficient Initiation: The rate of initiation is significantly slower than the rate of propagation, leading to the continuous formation of new chains throughout the polymerization. | - Increase Initiator Concentration: A higher concentration of the initiator can lead to a burst of initiation at the beginning of the reaction. - Select a More Efficient Initiator: Choose an initiator with a decomposition rate that is well-matched to the polymerization temperature. For example, in RAFT polymerization, select a chain transfer agent (CTA) with a high transfer constant for methacrylates. |
| 2. Chain Transfer Reactions: Unwanted chain transfer to monomer, solvent, or impurities can lead to the formation of new chains with different lengths. | - Purify Monomer and Solvent: Thoroughly purify the this compound monomer and the solvent to remove any impurities that could act as chain transfer agents. - Lower Polymerization Temperature: Reducing the temperature can decrease the rate of chain transfer reactions. | |
| 3. Termination Reactions: Bimolecular termination of growing polymer chains is inherent to radical polymerization and can broaden the molecular weight distribution. | - Use a Controlled/Living Polymerization Technique: Employ techniques like ATRP or RAFT to minimize termination reactions by maintaining a low concentration of active radical species. - Lower Initiator Concentration: A lower initiator concentration will result in a lower concentration of radicals, thereby reducing the probability of termination. | |
| 4. Poor Solubility: The growing polymer chains may precipitate out of solution, leading to uncontrolled polymerization in the precipitated phase. The long, hydrophobic henicosyl side chains can exacerbate solubility issues. | - Choose an Appropriate Solvent: Select a solvent in which both the monomer and the resulting polymer are highly soluble at the polymerization temperature. Toluene, anisole, and N,N-dimethylformamide (DMF) are potential options. - Increase Polymerization Temperature: A higher temperature can improve the solubility of the polymer. | |
| Bimodal or Multimodal GPC Trace | 1. Slow Initiation with Fast Propagation: A slow initiation process followed by rapid chain growth can result in a population of short chains formed late in the reaction alongside longer chains formed earlier. | - Optimize Initiator/Catalyst System: In ATRP, ensure the catalyst complex is rapidly and efficiently activated. In RAFT, select a CTA that provides a rapid pre-equilibrium. |
| 2. Presence of Impurities: Impurities in the monomer or solvent can initiate new chains at different times during the polymerization. | - Rigorous Purification: Implement stringent purification protocols for all reagents. Passing the monomer through a column of basic alumina can remove inhibitors and acidic impurities. | |
| 3. Side-Chain Crystallization: The long henicosyl side chains can crystallize, potentially trapping reactive chain ends and leading to heterogeneous polymerization. | - Polymerize Above the Melting Temperature of the Side Chains: Conduct the polymerization at a temperature above the melting point of the poly(this compound) side chains to maintain a homogeneous reaction mixture. | |
| Low Monomer Conversion | 1. Inactive Catalyst or Initiator: The catalyst or initiator may have degraded or is not active enough at the chosen reaction temperature. | - Use Freshly Purified Reagents: Ensure the initiator and catalyst components are pure and active. - Increase Reaction Temperature or Time: A higher temperature or longer reaction time may be necessary to achieve high conversion. |
| 2. Presence of Inhibitors: Oxygen or other radical scavengers can inhibit the polymerization. | - Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable controlled radical polymerization technique for synthesizing poly(this compound) with low polydispersity?
A1: Both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly effective for synthesizing poly(methacrylates) with low polydispersity indices (PDI < 1.2). The choice between them often depends on the desired end-group functionality and the specific experimental setup available. For long-chain methacrylates like this compound, RAFT can be advantageous due to its tolerance to a wider range of functional groups and solvents.
Q2: How does the long henicosyl side chain affect the polymerization?
A2: The long (C21) alkyl side chain of this compound introduces several considerations:
-
Solubility: The polymer is very hydrophobic and will only be soluble in non-polar organic solvents like toluene, THF, or chloroform. Poor solubility during polymerization can lead to precipitation and a loss of control over the molecular weight distribution.
-
Steric Hindrance: The bulky side chain can decrease the propagation rate constant compared to shorter-chain methacrylates. This may require longer reaction times or higher temperatures to achieve high monomer conversion.
-
Side-Chain Crystallization: The henicosyl side chains can crystallize, which can affect the polymerization kinetics if it occurs during the reaction. It is crucial to conduct the polymerization at a temperature that ensures the reaction mixture remains homogeneous.
Q3: How can I effectively remove the inhibitor from the this compound monomer?
A3: The most common and effective method is to pass the monomer through a short column of basic or neutral alumina. This will remove the phenolic inhibitors typically added to methacrylates. It is recommended to use the purified monomer immediately to prevent autopolymerization.
Q4: My GPC results show a persistent low molecular weight tail, even with a controlled polymerization technique. What could be the cause?
A4: A low molecular weight tail can be caused by several factors:
-
Chain Transfer: Unwanted chain transfer to solvent or impurities can generate a population of shorter chains. Ensure all reagents are of high purity.
-
Slow Deactivation: In ATRP, if the deactivation of growing radicals is slow compared to propagation, it can lead to the formation of a small number of chains that grow to a higher molecular weight before being deactivated, while other chains remain shorter.
-
Inefficient Purification: The tail might be due to residual monomer or low molecular weight oligomers that were not completely removed during purification. Post-polymerization fractionation can help address this.
Q5: What is fractional precipitation and how can I use it to narrow the polydispersity of my poly(this compound)?
A5: Fractional precipitation is a post-polymerization technique used to separate a polymer sample into fractions with narrower molecular weight distributions. It relies on the principle that higher molecular weight polymers are less soluble than their lower molecular weight counterparts. By carefully adding a non-solvent to a solution of the polymer, the higher molecular weight chains will precipitate first. These can be collected, and subsequent additions of the non-solvent will precipitate fractions of progressively lower molecular weight. For poly(this compound) dissolved in a good solvent like toluene, a non-solvent such as methanol or acetone can be used.
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (purified by passing through basic alumina)
-
AIBN (2,2'-Azobis(2-methylpropionitrile)) (recrystallized from methanol)
-
Chain Transfer Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)
-
Anhydrous toluene (or other suitable solvent)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 13.6 mmol), CPDT (e.g., 23.6 mg, 0.068 mmol, for a target DP of 200), and AIBN (e.g., 2.2 mg, 0.0136 mmol, CTA:AIBN ratio of 5:1).
-
Add anhydrous toluene (e.g., 10 mL).
-
Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with argon or nitrogen.
-
Immerse the flask in a preheated oil bath at 70 °C and stir.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing for monomer conversion (via ¹H NMR) and molecular weight and PDI (via GPC).
-
Once the desired conversion is reached (e.g., after 12-24 hours), quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Collect the precipitated polymer by filtration, wash with fresh cold methanol, and dry under vacuum at room temperature.
Protocol 2: ATRP of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (purified by passing through basic alumina)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous toluene (or other suitable solvent)
Procedure:
-
To a Schlenk flask with a magnetic stir bar, add CuBr (e.g., 9.8 mg, 0.068 mmol).
-
Seal the flask and cycle between vacuum and argon three times to remove oxygen.
-
In a separate flask, dissolve this compound (e.g., 5.0 g, 13.6 mmol) and PMDETA (e.g., 14.2 µL, 0.068 mmol) in anhydrous toluene (e.g., 10 mL).
-
Degas the monomer/ligand solution by bubbling with argon for at least 30 minutes.
-
Using a degassed syringe, add the monomer/ligand solution to the Schlenk flask containing CuBr.
-
Stir the mixture until a homogeneous green/blue solution is formed.
-
Add the initiator EBiB (e.g., 10 µL, 0.068 mmol, for a target DP of 200) via a degassed syringe.
-
Immerse the flask in a preheated oil bath at 60 °C.
-
Monitor the polymerization as described in the RAFT protocol.
-
To quench the reaction, open the flask to air and dilute with toluene.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Data Presentation
Table 1: Effect of Monomer to Initiator Ratio on PDI in RAFT Polymerization of a Long-Chain Methacrylate (Stearyl Methacrylate as a model)
| [Monomer]:[CTA]:[AIBN] | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| 100:1:0.2 | 85 | 30,500 | 1.15 |
| 200:1:0.2 | 82 | 58,900 | 1.18 |
| 400:1:0.2 | 75 | 105,200 | 1.25 |
Data is illustrative and based on typical results for long-chain methacrylates.
Table 2: Troubleshooting GPC Results for Poly(this compound) Synthesis
| GPC Observation | Potential Cause | Suggested Action |
| High molecular weight shoulder | Bimolecular termination or slow initiation. | Decrease initiator concentration or polymerization temperature. Ensure rapid and uniform mixing at the start of the reaction. |
| Low molecular weight tailing | Chain transfer to monomer or solvent; impurities. | Purify monomer and solvent rigorously. Consider a lower polymerization temperature. |
| Broad, monomodal peak (High PDI) | Poor control over the polymerization. | Optimize the ratio of monomer to initiator/catalyst. Ensure the system is thoroughly deoxygenated. |
Visualizations
"troubleshooting guide for henicosyl methacrylate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of henicosyl methacrylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield of this compound consistently low?
A1: Low yields can stem from several factors. Consider the following possibilities and solutions:
-
Incomplete Reaction: Due to the long, waxy nature of henicosyl alcohol, solubility and steric hindrance can be an issue.
-
Solution: Ensure adequate stirring and a suitable solvent that can dissolve both henicosyl alcohol and the methacrylate source at the reaction temperature. Toluene or tetrahydrofuran (THF) are common choices.[1] Consider increasing the reaction time or temperature moderately.
-
-
Hydrolysis of Methacryloyl Chloride: Methacryloyl chloride is highly reactive and sensitive to moisture.
-
Solution: Use anhydrous solvents and reagents. Dry the henicosyl alcohol in a vacuum oven before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Suboptimal Catalyst Concentration: The amount and type of catalyst can significantly impact the reaction rate and equilibrium.
-
Solution: If using an acid catalyst like sulfuric acid in an esterification reaction, ensure it is used in the correct catalytic amount (typically around 0.5 mol%). For reactions with methacryloyl chloride, the base (e.g., triethylamine) is a reactant and should be used in slight excess to neutralize the HCl byproduct.[3][4]
-
-
Premature Polymerization: The methacrylate product can polymerize under reaction conditions, especially at elevated temperatures.
Q2: The purified product is a waxy solid that is difficult to handle and purify. How can I improve the purification process?
A2: The physical properties of this compound present unique purification challenges.
-
Problem: Removal of unreacted henicosyl alcohol.
-
Solution 1 (Recrystallization): Due to its waxy nature, recrystallization from a suitable solvent system can be effective. Try dissolving the crude product in a minimal amount of a good solvent (e.g., hexane) at an elevated temperature and then cooling slowly to allow the this compound to crystallize, leaving the more polar alcohol in the mother liquor.
-
Solution 2 (Column Chromatography): While potentially challenging with waxy solids, silica gel chromatography can be used. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, can separate the less polar this compound from the more polar henicosyl alcohol.[6]
-
-
Problem: Removal of polymerization inhibitor and other polar impurities.
Q3: My final product seems to be polymerizing during storage. How can I prevent this?
A3: this compound is a monomer prone to polymerization, especially when exposed to heat, light, or oxygen.
-
Solution: Store the purified monomer at a low temperature (2-8 °C) in a dark container. Ensure a small amount of a suitable polymerization inhibitor, like MEHQ, is present in the final product.[7] It is also crucial to store the monomer under an air headspace, as common inhibitors require oxygen to function effectively.[7]
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary methods are:
-
Esterification of Henicosyl Alcohol with Methacrylic Acid: This is a reversible reaction typically catalyzed by a strong acid like sulfuric acid. Water is removed to drive the reaction to completion.
-
Reaction of Henicosyl Alcohol with Methacryloyl Chloride: This is an irreversible reaction that is often faster and proceeds under milder conditions. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct.[2][6]
Q2: What is the role of triethylamine in the synthesis using methacryloyl chloride?
A2: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is formed during the reaction.[4] This prevents the HCl from protonating the alcohol, which would make it a poor nucleophile, and also prevents potential side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using techniques like:
-
Thin-Layer Chromatography (TLC): By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can visualize the disappearance of the starting materials (henicosyl alcohol) and the appearance of the product (this compound).
-
Infrared (IR) Spectroscopy: You can monitor the disappearance of the broad O-H stretch from the alcohol (around 3300 cm⁻¹) and the appearance of the C=O stretch of the ester (around 1720 cm⁻¹) and the C=C stretch of the methacrylate group (around 1640 cm⁻¹).
Q4: What are the key safety precautions to take during the synthesis of this compound?
A4:
-
Methacryloyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Organic solvents like THF and toluene are flammable. Avoid open flames and use proper grounding to prevent static discharge.
-
Triethylamine has a strong, unpleasant odor and is flammable. Handle it in a fume hood.
-
The polymerization of methacrylates is an exothermic reaction and can become uncontrolled. Always use a polymerization inhibitor in your reaction and during storage.
Data Presentation
Table 1: Typical Reaction Conditions for Long-Chain Alkyl Methacrylate Synthesis (Analogs to this compound)
| Parameter | Esterification with Methacryloyl Chloride | Transesterification with Methyl Methacrylate |
| Alcohol | Stearyl Alcohol (C18) / Behenyl Alcohol (C22) | Stearyl Alcohol (C18) |
| Methacrylate Source | Methacryloyl Chloride | Methyl Methacrylate |
| Solvent | Dichloromethane or THF | None (excess methyl methacrylate as solvent) |
| Catalyst/Base | Triethylamine | Tetramethyl Titanate |
| Molar Ratio (Alcohol:Acyl Chloride/Base) | 1 : 1.5 : 3.1[2] | - |
| Molar Ratio (Alcohol:Methyl Methacrylate) | - | 1 : 3[6] |
| Temperature | 0 °C to Room Temperature[2] | 99-129 °C (reflux)[6] |
| Reaction Time | 20 hours[2] | 4 hours[6] |
| Polymerization Inhibitor | Not specified, but recommended | 4-acetylamino-2,2,6,6-tetramethylpiperidine-N-oxyl[6] |
| Typical Yield | 42% (Behenyl Methacrylate)[2] | 99.3% (Stearyl Methacrylate)[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification with Methacryloyl Chloride
This protocol is adapted from the synthesis of behenyl methacrylate.[2]
Materials:
-
Henicosyl alcohol (1-henicosanol)
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Polymerization inhibitor (e.g., MEHQ)
-
Sodium bicarbonate solution (saturated)
-
n-Hexane
-
Basic alumina
-
Silica gel
Procedure:
-
Dry the henicosyl alcohol in a vacuum oven overnight.
-
Set up a two-neck round-bottom flask with a dropping funnel and a rubber septum under a nitrogen atmosphere.
-
To the flask, add anhydrous THF, henicosyl alcohol, and triethylamine. Stir the mixture at room temperature until the alcohol dissolves.
-
Cool the flask in an ice bath to 0°C with continuous stirring.
-
Add methacryloyl chloride dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
After the addition is complete, stir the reaction mixture for 1 hour at 0°C, then allow it to warm to room temperature and stir for an additional 20 hours.
-
Add a small amount of polymerization inhibitor.
-
Treat the resulting mixture with basic alumina to remove unreacted methacryloyl chloride and triethylamine hydrochloride salt.
-
Filter the mixture under vacuum.
-
Dissolve the resulting solid in n-hexane and wash with saturated sodium bicarbonate solution.
-
Pass the organic layer through a short column of silica gel to remove any remaining impurities.
-
Remove the solvent under reduced pressure and dry the final product in a vacuum oven at a temperature below its melting point.
Protocol 2: Synthesis of this compound via Transesterification
This protocol is adapted from the synthesis of stearyl methacrylate.[6]
Materials:
-
Henicosyl alcohol (1-henicosanol)
-
Methyl methacrylate
-
Titanium (IV) methoxide (tetramethyl titanate)
-
Polymerization inhibitor (e.g., 4-acetylamino-2,2,6,6-tetramethylpiperidine-N-oxyl)
Procedure:
-
Set up a reaction flask with a distillation column.
-
Charge the reactor with methyl methacrylate, henicosyl alcohol, and the polymerization inhibitor.
-
Heat the mixture to reflux for 1 hour to dehydrate the system, removing any water as an azeotrope with methyl methacrylate.
-
Cool the reactor and add the tetramethyl titanate catalyst.
-
Heat the mixture again to reflux. Methanol formed during the reaction will be removed as an azeotrope with methyl methacrylate through the distillation column.
-
Monitor the reaction progress by observing the temperature at the top of the distillation column. The reaction is complete when the temperature rises to that of boiling methyl methacrylate, indicating that methanol is no longer being produced.
-
After the reaction is complete (typically 4-5 hours), cool the reaction mixture.
-
The excess methyl methacrylate can be removed by vacuum distillation.
-
The remaining crude product can be purified by recrystallization from a suitable solvent like ethanol or acetone.
Visualizations
Caption: Experimental workflow for this compound synthesis via esterification.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Stearyl Methacrylate synthesis - chemicalbook [chemicalbook.com]
- 7. chemicals.basf.com [chemicals.basf.com]
Technical Support Center: Henicosyl Methacrylate Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of henicosyl methacrylate.
Troubleshooting Guide
Low polymerization yield and poor control over polymer properties are common challenges encountered during the polymerization of long-chain alkyl methacrylates like this compound. This guide addresses specific issues in a question-and-answer format.
Question: Why is my polymerization yield consistently low?
Answer: Low monomer conversion can be attributed to several factors:
-
Oxygen Inhibition: Residual oxygen in the reaction mixture can scavenge radicals, inhibiting the initiation of polymerization. It is crucial to thoroughly degas the monomer and solvent by purging with an inert gas like nitrogen or argon.
-
Impure Monomer: Impurities in the this compound monomer can terminate the polymerization reaction. Purification of the monomer, for instance by passing it through a column of basic alumina to remove inhibitors, is recommended.
-
Inappropriate Initiator Concentration: The concentration of the initiator is a critical parameter. A very low initiator concentration may result in an impractically slow polymerization rate or failure to initiate polymerization altogether. Conversely, an excessively high initiator concentration can lead to premature termination and the formation of low molecular weight polymers.
-
Suboptimal Temperature: The polymerization temperature affects the rate of initiator decomposition and propagation. The ideal temperature will depend on the specific initiator and polymerization technique being used. For instance, many controlled radical polymerizations of long-chain alkyl methacrylates are conducted at temperatures between 70°C and 90°C.
-
Poor Catalyst/Initiator Solubility: In controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), the solubility of the catalyst complex in the monomer and the resulting polymer is crucial. Poor solubility can lead to a loss of control over the polymerization and low yields. The choice of solvent and ligands for the catalyst complex should be carefully considered to ensure homogeneity.
Question: My polymer has a very broad molecular weight distribution (high polydispersity). What could be the cause?
Answer: A high polydispersity index (PDI) indicates poor control over the polymerization process. Common causes include:
-
Uncontrolled Radical Polymerization: Conventional free-radical polymerization often leads to polymers with broad molecular weight distributions due to the high rate of termination reactions. Employing controlled/living radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or ATRP provides better control.
-
"Gel" or "Trommsdorff" Effect: At high conversions, the viscosity of the polymerization medium can increase significantly, particularly with long-chain methacrylates. This increased viscosity hinders the mobility of growing polymer chains, reducing the rate of termination reactions. This autoacceleration, known as the gel effect, can lead to a rapid increase in polymerization rate and a broadening of the molecular weight distribution. Performing the polymerization in a suitable solvent can help to mitigate this effect.
-
Chain Transfer Reactions: Chain transfer to monomer, polymer, or solvent can lead to the formation of new polymer chains with different lengths, thus broadening the PDI. The choice of solvent is important; solvents with low chain transfer constants should be selected.
Question: I'm observing the formation of a gel during my bulk polymerization. How can I prevent this?
Answer: Gel formation, especially at higher monomer concentrations and conversions, is a common issue in the polymerization of long-chain alkyl acrylates and methacrylates. This is often a result of the pronounced gel effect and potential branching reactions. To prevent this:
-
Introduce a Solvent: Performing the polymerization in a suitable solvent can reduce the viscosity of the reaction medium, thereby mitigating the gel effect. Toluene is a commonly used solvent for the polymerization of long-chain alkyl methacrylates.
-
Lower the Monomer Concentration: Reducing the initial monomer concentration will slow down the rate of polymerization and reduce the viscosity buildup.
-
Control the Temperature: Higher temperatures can lead to a very high initial rate of polymerization, which can quickly lead to gel formation. Optimizing the reaction temperature is crucial.
Frequently Asked Questions (FAQs)
Q1: What is a suitable polymerization technique for this compound to achieve a well-defined polymer?
A1: For synthesizing poly(this compound) with a controlled molecular weight and low polydispersity, controlled radical polymerization techniques are highly recommended. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are powerful methods for this purpose.
Q2: What type of initiator should I use for the polymerization of this compound?
A2: The choice of initiator depends on the polymerization technique. For RAFT polymerization, a conventional radical initiator such as 2,2′-azobisisobutyronitrile (AIBN) is used in conjunction with a RAFT chain transfer agent (CTA). For ATRP, an alkyl halide initiator, such as ethyl α-bromoisobutyrate (EBiB), is typically used with a transition metal catalyst complex.
Q3: What are some suitable solvents for the polymerization of this compound?
A3: Due to the long alkyl chain, this compound and its polymer are soluble in non-polar organic solvents. Toluene, anisole, and n-tetradecane have been successfully used for the polymerization of similar long-chain alkyl methacrylates like stearyl methacrylate. The choice of solvent can also impact catalyst solubility in ATRP.
Q4: How can I purify the this compound monomer before polymerization?
A4: To remove the inhibitor (commonly hydroquinone or its monomethyl ether), the monomer can be passed through a short column filled with basic alumina.
Q5: How can I monitor the progress of the polymerization?
A5: The conversion of the monomer can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using techniques such as ¹H NMR spectroscopy or gas chromatography (GC). The evolution of the polymer's molecular weight and polydispersity can be tracked using Gel Permeation Chromatography (GPC).
Experimental Protocols
General Protocol for RAFT Polymerization of this compound
This protocol provides a general methodology for the RAFT polymerization of this compound to achieve a controlled polymer structure. The specific ratios of monomer, CTA, and initiator may need to be optimized for the desired molecular weight.
Materials:
-
This compound (monomer), purified by passing through basic alumina
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar trithiocarbonate-type RAFT agent (CTA)
-
2,2′-Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent), anhydrous
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Nitrogen or Argon) supply
-
Oil bath with temperature controller
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of this compound, RAFT agent (e.g., CPADB), and AIBN. A typical molar ratio of [Monomer]:[CTA]:[AIBN] might be[1]::[0.2].
-
Solvent Addition: Add anhydrous toluene to the flask to achieve the desired monomer concentration (e.g., 50% w/w).
-
Degassing: Seal the flask with a rubber septum and purge the solution with a gentle stream of inert gas (nitrogen or argon) for at least 30 minutes while stirring in an ice bath to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
-
Monitoring: At timed intervals, take small aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by GPC.
-
Termination: Once the desired conversion is reached, stop the polymerization by quenching the reaction. This can be done by cooling the flask in an ice bath and exposing the contents to air.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent, such as cold methanol. Filter the precipitated polymer and dry it under vacuum to a constant weight.
Data Presentation
The following tables summarize typical experimental conditions for the controlled polymerization of long-chain alkyl methacrylates, which can be used as a starting point for optimizing this compound polymerization.
Table 1: Example Conditions for RAFT Polymerization of Stearyl Methacrylate (PSMA)
| Entry | [SMA]:[CTA]:[AIBN] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 140:1:0.2 | Toluene | 70 | 3.5 | >95 | 35,000 | 1.15 |
| 2 | 200:1:0.2 | Toluene | 70 | 5 | >95 | 48,000 | 1.20 |
Data adapted from studies on stearyl methacrylate polymerization.
Table 2: Example Conditions for ATRP of Lauryl Methacrylate (PLMA)
| Entry | [LMA]:[Initiator]:[Catalyst]:[Ligand] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 100:1:1:2 | Toluene | 90 | 4 | 75 | 21,000 | 1.25 |
| 2 | 200:1:1:2 | Toluene | 90 | 6 | 85 | 43,000 | 1.30 |
Data adapted from studies on lauryl methacrylate polymerization. Initiator: Ethyl α-bromoisobutyrate, Catalyst: CuBr, Ligand: PMDETA.
Visualizations
The following diagrams illustrate key workflows and concepts in this compound polymerization.
Caption: Troubleshooting workflow for low polymerization yield.
Caption: Experimental workflow for RAFT polymerization.
References
Validation & Comparative
A Comparative Guide to Henicosyl Methacrylate and Other Long-Chain Methacrylates
For Researchers, Scientists, and Drug Development Professionals
Long-chain methacrylates are a versatile class of monomers utilized in the synthesis of polymers with tailored properties for a wide range of applications, including drug delivery systems, coatings, and adhesives. The length of the alkyl chain significantly influences the physicochemical characteristics of the resulting polymers. This guide provides a comparative overview of the properties of henicosyl methacrylate (C21) alongside other common long-chain methacrylates, supported by available experimental data and general testing protocols.
Physicochemical Properties: A Comparative Analysis
| Property | This compound (C21) (Estimated) | Docosyl Methacrylate (C22) | Stearyl Methacrylate (C18) | Behenyl Methacrylate (C22) |
| Molecular Weight ( g/mol ) | 380.64 | 394.67 | 338.57 | 394.67[1] |
| Physical State at 25°C | Waxy Solid | Waxy Solid | Liquid to Waxy Solid[2] | Waxy Solid[3][4] |
| Melting Point (°C) | ~40-45 | ~43-45[5] | 18-20[2][6] | 43-45[5] |
| Boiling Point (°C) | >200 at reduced pressure | >371[3] | 195 at 6 mmHg[2][6] | 70-71 |
| Density (g/cm³) | ~0.86 | 0.865 (Predicted)[1] | 0.864 at 25°C[2][6] | 0.85 at 25°C[3] |
| Refractive Index (n20/D) | ~1.45 | - | 1.451[2][6] | - |
| Polymer Glass Transition Temperature (Tg, °C) | ~ -10 to 0 | - | -25 to 32[7] | 44 (Tm not Tg)[4] |
| Water Contact Angle of Polymer (degrees) | >100 (Highly Hydrophobic) | >100 (Highly Hydrophobic) | ~105-110 | >100 (Highly Hydrophobic) |
Experimental Protocols
Accurate characterization of these monomers and their polymers is crucial for their effective application. Below are detailed methodologies for key experiments.
Monomer Synthesis (General Procedure)
The synthesis of long-chain methacrylates like this compound can be achieved via esterification of methacrylic acid or transesterification of methyl methacrylate with the corresponding long-chain alcohol.
Example Protocol for Behenyl Methacrylate Synthesis: [8]
-
Reaction Setup: A two-neck flask is fitted with a dropping funnel and purged with nitrogen. Behenyl alcohol (dried) is dissolved in a suitable solvent like THF.
-
Addition of Reagents: Triethylamine (as an acid scavenger) is added to the flask. Methacryloyl chloride is then added dropwise from the dropping funnel while maintaining the reaction temperature.
-
Reaction and Purification: The reaction mixture is stirred for a specified period. The resulting product is then purified through filtration, washing with a sodium bicarbonate solution, and column chromatography to yield the pure behenyl methacrylate monomer.[8]
Polymerization (Free-Radical Polymerization)
Free-radical polymerization is a common method for synthesizing poly(long-chain methacrylates).
General Protocol: [9][10][11][12]
-
Preparation: The long-chain methacrylate monomer is dissolved in a suitable solvent (e.g., toluene) in a reaction flask. An initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is added.[12]
-
Inert Atmosphere: The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit polymerization.[12]
-
Polymerization: The flask is heated to a specific temperature (e.g., 70°C) to initiate the polymerization process and maintained for several hours with constant stirring.[12]
-
Isolation: The resulting polymer is isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.[9][10]
Property Characterization
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC). This technique separates polymer molecules based on their size in solution to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ).[13]
-
Density: Measured using a pycnometer or a density meter at a specified temperature.
-
Refractive Index: Measured using a refractometer, such as an Abbe refractometer, at a specific wavelength (e.g., the sodium D-line, 589 nm) and temperature. For thin films, transmission-spectrum-based methods can provide high accuracy.[1][2][7][6][14]
-
Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC). The sample is subjected to a controlled temperature program, and the Tg is identified as a change in the heat capacity.[13]
-
Contact Angle: Measured using a goniometer with the sessile drop method. A droplet of a liquid (typically water) is placed on the polymer surface, and the angle between the liquid-solid interface and the liquid-vapor interface is measured to determine the wettability and hydrophobicity of the surface.[4][15][16][17]
Visualizing Experimental Workflows
The following diagrams illustrate common experimental workflows for the synthesis and characterization of long-chain methacrylates.
Caption: Workflow for the synthesis of long-chain methacrylate monomers.
References
- 1. [2305.06551] Complex refractive index measurements of Poly(methyl methacrylate) (PMMA) over the UV-VIS-NIR region [arxiv.org]
- 2. Refractive index measurements of poly(methyl methacrylate) (PMMA) from 0.4–1.6 μm [opg.optica.org]
- 3. ijeas.org [ijeas.org]
- 4. ichp.vot.pl [ichp.vot.pl]
- 5. chemicals.basf.com [chemicals.basf.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. ripublication.com [ripublication.com]
- 11. asianpubs.org [asianpubs.org]
- 12. iosrjournals.org [iosrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optica Publishing Group [opg.optica.org]
- 15. jurnal.umb.ac.id [jurnal.umb.ac.id]
- 16. nanoscience.com [nanoscience.com]
- 17. biolinscientific.com [biolinscientific.com]
A Comparative Guide to the Mechanical Properties of Poly(henicosyl methacrylate) and Poly(stearyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanical properties of two long-chain poly(alkyl methacrylates): poly(henicosyl methacrylate) (PHMA) and poly(stearyl methacrylate) (PSMA). These polymers, characterized by their long alkyl side chains (C21 and C18, respectively), are of interest in various fields, including drug delivery, biomaterials, and specialty coatings, where their mechanical behavior is a critical determinant of performance. This document summarizes the available data, outlines relevant experimental protocols, and presents logical workflows for their characterization.
Introduction to Poly(this compound) and Poly(stearyl methacrylate)
PHMA and PSMA belong to the family of comb-like polymers, where long alkyl side chains are pendant from a methacrylate backbone. This architecture imparts unique thermal and mechanical properties. The length of the alkyl side chain plays a crucial role in determining the polymer's physical characteristics, including its crystallinity, glass transition temperature, and, consequently, its mechanical response. Generally, as the length of the alkyl side chain increases in poly(n-alkyl methacrylates), there is a more gradual change in storage modulus with temperature, and the loss modulus and tanδ peaks, which are indicative of the glass transition, tend to broaden.
Quantitative Mechanical Properties: A Comparative Summary
Direct quantitative mechanical property data for the homopolymers of poly(this compound) and poly(stearyl methacrylate) is sparse in publicly available literature. This is particularly true for PHMA. Therefore, the following table presents a summary of expected trends and available data for closely related long-chain poly(alkyl methacrylates) to provide a comparative perspective. It is important to note that these values are illustrative and the actual properties of synthesized batches can vary based on factors like molecular weight, polydispersity, and processing conditions.
| Mechanical Property | Poly(stearyl methacrylate) (PSMA) (C18 Side Chain) | Poly(this compound) (PHMA) (C21 Side Chain) |
| Tensile Strength | Data not available for the homopolymer. As a comonomer, it can reduce the tensile strength of the resulting polymer matrix. | Data not available. Expected to be a soft and flexible material with low tensile strength. |
| Young's Modulus | Data not available for the homopolymer. Expected to be low, characteristic of a soft polymer. | Data not available. Expected to be lower than PSMA due to the longer, more plasticizing alkyl side chain. |
| Storage Modulus (E') | Data not available for the homopolymer. General trends suggest a lower modulus compared to shorter-chain poly(alkyl methacrylates). | Data not available. Expected to exhibit a more gradual decrease with temperature compared to PSMA. |
| Glass Transition (Tg) | Reported as -100 °C.[1] | Data not available. Expected to be in a similar low-temperature range as PSMA. |
Disclaimer: The data presented is based on general trends for poly(n-alkyl methacrylates) and available information for related polymers. Direct experimental validation for PHMA and PSMA homopolymers is required for precise quantitative comparison.
Experimental Protocols
The characterization of the mechanical properties of PHMA and PSMA would typically involve the following experimental methodologies:
Polymer Synthesis: Free-Radical Polymerization
Objective: To synthesize PHMA and PSMA homopolymers from their respective monomers.
Materials:
-
This compound or Stearyl methacrylate monomer
-
Toluene (solvent)
-
2,2′-Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (for precipitation)
-
Chloroform (for purification)
Procedure:
-
The monomer (this compound or stearyl methacrylate) is dissolved in toluene in a reaction flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.
-
The solution is purged with nitrogen for a designated time to remove dissolved oxygen.
-
AIBN is added as the initiator.
-
The reaction mixture is heated to a specific temperature (e.g., 70°C) and stirred for a set duration (e.g., 5 hours) under a nitrogen atmosphere.
-
After the polymerization, the reaction is terminated by cooling the flask.
-
The polymer is precipitated by pouring the reaction mixture into an excess of cold methanol with vigorous stirring.
-
The precipitated polymer is collected by filtration, purified by redissolving in a solvent like chloroform and re-precipitating in methanol, and then dried in a vacuum oven until a constant weight is achieved.
Mechanical Testing: Tensile Properties (Following ASTM D638)
Objective: To determine the tensile strength and Young's modulus of the synthesized polymers.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Extensometer for accurate strain measurement.
-
Specimen molds for preparing dumbbell-shaped test specimens.
Procedure:
-
Specimen Preparation: Dumbbell-shaped specimens of the polymers are prepared by melt pressing or solution casting into molds, followed by slow cooling to minimize internal stresses. The dimensions of the specimens should conform to ASTM D638 standards.
-
Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.
-
Testing:
-
The dimensions of the gauge section of the specimen are measured accurately.
-
The specimen is mounted in the grips of the UTM.
-
The extensometer is attached to the gauge section of the specimen.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
The load and displacement data are recorded throughout the test.
-
-
Data Analysis: The tensile strength is calculated as the maximum stress the specimen can withstand, and the Young's modulus is determined from the initial linear portion of the stress-strain curve.
Mechanical Testing: Dynamic Mechanical Analysis (DMA)
Objective: To measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
Apparatus:
-
Dynamic Mechanical Analyzer (DMA) with a suitable fixture (e.g., tensile or cantilever).
Procedure:
-
Specimen Preparation: Rectangular film or bar specimens of the polymers are prepared.
-
Testing:
-
The specimen is mounted in the DMA fixture.
-
The test is performed over a specified temperature range (e.g., from -150°C to 100°C) at a controlled heating rate (e.g., 3°C/min).
-
A sinusoidal strain is applied to the sample at a fixed frequency (e.g., 1 Hz), and the resulting stress is measured.
-
-
Data Analysis: The instrument's software calculates the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus) as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and mechanical characterization of poly(alkyl methacrylates).
References
A Comparative Thermal Analysis of Long-Chain Polymethacrylates
A detailed guide for researchers and drug development professionals on the thermal properties of long-chain polymethacrylates, providing a comparative analysis of key thermal parameters and standardized experimental protocols.
Long-chain polymethacrylates are a versatile class of polymers with wide-ranging applications in the pharmaceutical and materials science fields. Their thermal behavior is a critical determinant of their processing parameters and performance characteristics. This guide offers an objective comparison of the thermal properties of selected long-chain polymethacrylates, supported by experimental data from peer-reviewed literature.
Comparative Thermal Properties
The thermal characteristics of polymethacrylates are significantly influenced by the length of their alkyl side chains. Generally, as the length of the n-alkyl side chain increases, the glass transition temperature (Tg) of the polymer decreases. This is attributed to the increased flexibility and mobility of the longer side chains, which act as internal plasticizers.
Below is a summary of the key thermal properties for selected polymethacrylates with varying alkyl chain lengths.
| Polymer | Alkyl Chain Length | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(methyl methacrylate) (PMMA) | C1 | ~105 | - | 200 - 400[1][2] |
| Poly(lauryl methacrylate) (PLMA) | C12 | -30 to -65[3][4] | - | Not specified |
| Poly(stearyl methacrylate) (PSMA) | C18 | - | 25.9 - 33.4[5] | > 250[5] |
Note: The data presented is compiled from various sources and experimental conditions may differ.
The thermal degradation of poly(alkyl methacrylates) primarily occurs through depolymerization, yielding the corresponding monomer as the major product.[1][2] The thermal stability of these polymers is also influenced by their molecular weight, with higher molecular weight polymers generally exhibiting greater thermal resistance.[1][2]
Experimental Workflow for Thermal Analysis
A systematic approach is crucial for obtaining reliable and comparable thermal analysis data. The following diagram illustrates a typical experimental workflow for the characterization of long-chain polymethacrylates using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
References
A Comparative Guide to the Spectroscopic Analysis of Henicosyl Methacrylate Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic analysis of poly(henicosyl methacrylate), a long-chain polymethacrylate, with a focus on Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. Due to the limited availability of specific data for poly(this compound), this guide leverages data from the closely related poly(behenyl methacrylate) (behenyl = C22 alkyl chain, henicosyl = C21 alkyl chain) and other common polymethacrylates to provide a robust comparative framework.
I. Introduction to Spectroscopic Analysis of Polymethacrylates
FTIR and NMR spectroscopy are powerful and widely used techniques for the characterization of polymers.[1] FTIR provides information about the functional groups present in the polymer structure, while NMR elucidates the detailed molecular structure, including tacticity and monomer sequencing.[2] For polymethacrylates, these techniques are crucial for confirming polymerization, identifying end-groups, and understanding the polymer's microstructure, which in turn dictates its physicochemical properties.
II. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy of polymethacrylates is characterized by strong absorptions corresponding to the ester functional group and the alkyl backbone. The "Rule of Three" for esters generally applies, with three prominent peaks around 1700 cm⁻¹ (C=O stretch), 1200 cm⁻¹ (C-C-O stretch), and 1100 cm⁻¹ (O-C-C stretch).[3]
Table 1: Comparison of Characteristic FTIR Absorption Bands for Various Polymethacrylates
| Functional Group | Vibrational Mode | Poly(methyl methacrylate) (PMMA) (cm⁻¹) ** | Poly(ethyl methacrylate) (PEMA) (cm⁻¹) | General Polymethacrylates (cm⁻¹) ** |
| C-H | Asymmetric & Symmetric Stretching | 2950[4] | 3000-2850[3] | 2800-3000[4] |
| C=O | Stretching | 1730[3] | 1728[3] | ~1750[4] |
| C-H (CH₃) | Bending | 1448[4] | - | - |
| C-O-C | Asymmetric Stretching | 1241[4] | - | 1160-1230 |
| C-C-O | Stretching | 1191[3] | 1147[3] | 1100-1200[3][4] |
| O-C-C | Stretching | 1149[3] | 1064[3] | 1064-1149[3] |
| C=C (unreacted monomer) | Stretching | - | - | 1634-1638[4] |
For poly(this compound), the FTIR spectrum is expected to be very similar to other long-chain polymethacrylates, with the addition of strong C-H stretching and bending vibrations from the long alkyl side chain.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in the polymer. For poly(this compound), key signals will correspond to the protons of the methacrylate backbone and the long henicosyl side chain.
Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for this compound Monomer and Related Polymethacrylates
| Proton Assignment | This compound Monomer (CDCl₃) | Poly(behenyl methacrylate) (CDCl₃)[5] | General Poly(methacrylates) (Backbone) |
| =CH₂ (trans) | ~6.1 | - | - |
| =CH₂ (cis) | ~5.5 | - | - |
| -O-CH₂- | ~4.1 | ~3.8-4.2 | - |
| α-CH₃ | ~1.9 | ~0.8-1.1 (isotactic), ~1.1-1.3 (syndiotactic) | ~0.8-1.3 |
| Backbone -CH₂- | - | ~1.8-2.1 (isotactic), ~1.4-1.7 (syndiotactic) | ~1.4-2.1 |
| Side Chain -CH₂- | ~1.2-1.4 | 1.22-1.44 | - |
| Side Chain -CH₂-CH₂-O- | ~1.7 | 1.64-1.74 | - |
| Side Chain -CH₃ | ~0.9 | 0.88-0.93 | - |
The ¹H NMR spectrum of poly(this compound) is expected to show broad peaks for the backbone protons, characteristic of polymers, and sharp, well-defined peaks for the long alkyl side chain protons.
IV. Experimental Protocols
FTIR Spectroscopy
A common method for obtaining FTIR spectra of polymers is Attenuated Total Reflectance (ATR)-FTIR.[6]
-
Sample Preparation: A small amount of the polymer is placed directly on the ATR crystal. For soluble polymers, a thin film can be cast on the crystal from a suitable solvent.
-
Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6] Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is processed to correct for background noise and atmospheric interference.[6]
NMR Spectroscopy
¹H NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz).[5]
-
Sample Preparation: The polymer is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), at a concentration of approximately 5-10 mg/mL.[5]
-
Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).[5]
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
V. Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of polymers.
Caption: Workflow for Spectroscopic Analysis of Polymers.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. publications.iupac.org [publications.iupac.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized Henicosyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
The purity of monomers like henicosyl methacrylate is paramount in the synthesis of polymers for specialized applications, particularly in drug delivery systems where batch-to-batch consistency and the absence of cytotoxic impurities are critical. This guide provides an objective comparison of standard analytical techniques for validating the purity of synthesized this compound, offering experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their needs.
Introduction to this compound and Purity Considerations
This compound is a long-chain alkyl methacrylate monomer used in the production of specialty polymers. In drug development, polymers derived from this monomer can be formulated into nanoparticles, microparticles, and hydrogels for controlled drug release. The long alkyl chain imparts hydrophobicity, influencing the drug encapsulation efficiency and release kinetics.
Impurities from the synthesis process, such as unreacted starting materials (methacrylic acid and henicosanol), byproducts, or residual catalysts, can significantly alter the physicochemical properties and biocompatibility of the resulting polymer. Therefore, rigorous purity validation of the synthesized monomer is a critical quality control step.
Comparative Analysis of Purity Validation Techniques
Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the desired level of sensitivity, the nature of the expected impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the most common validation techniques.
| Analytical Technique | Principle | Information Provided | Purity Assessment | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information, identification of functional groups, and quantification of components. | Quantitative determination of purity by comparing the integral of the analyte protons to that of a known internal standard. | High resolution, non-destructive, provides structural confirmation. | Lower sensitivity compared to chromatographic methods, requires deuterated solvents. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample. | Identification of functional groups present in the molecule. | Qualitative assessment of purity by identifying characteristic peaks of the methacrylate and alkyl groups and the absence of impurity peaks (e.g., -OH from alcohol). | Fast, simple sample preparation, non-destructive. | Primarily qualitative, not ideal for quantifying low-level impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Separation and identification of individual components in a mixture. | Quantitative determination of purity by measuring the area of the analyte peak relative to the total area of all peaks. | High sensitivity and selectivity, excellent for identifying and quantifying volatile impurities. | Requires derivatization for non-volatile impurities, potential for thermal degradation of the analyte. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and quantify the purity of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl3).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Analysis:
-
¹H NMR: The expected chemical shifts for this compound are approximately:
-
δ 6.1 and 5.5 ppm (vinylic protons of the methacrylate group)
-
δ 4.1 ppm (triplet, -O-CH₂- protons)
-
δ 1.9 ppm (singlet, methyl protons of the methacrylate group)
-
δ 1.2-1.7 ppm (multiplets, methylene protons of the alkyl chain)
-
δ 0.9 ppm (triplet, terminal methyl protons of the alkyl chain)
-
-
¹³C NMR: The expected chemical shifts are approximately:
-
δ 167 ppm (carbonyl carbon)
-
δ 136 ppm and 125 ppm (vinylic carbons)
-
δ 65 ppm (-O-CH₂- carbon)
-
δ 14-32 ppm (alkyl chain carbons)
-
δ 18 ppm (methacrylate methyl carbon)
-
-
Purity Calculation: Calculate the molar purity by comparing the integrated area of a well-resolved proton signal of this compound to the integrated area of a known proton signal from the internal standard.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present and qualitatively assess the purity.
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis:
-
Look for the presence of characteristic absorption bands:
-
~1720 cm⁻¹ (C=O stretching of the ester)
-
~1638 cm⁻¹ (C=C stretching of the methacrylate)
-
~2920 and ~2850 cm⁻¹ (C-H stretching of the alkyl chain)
-
~1160 cm⁻¹ (C-O stretching)
-
-
The absence of a broad peak around 3200-3500 cm⁻¹ indicates the absence of residual henicosanol (-OH group).
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and quantify volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of this compound and any expected impurities (e.g., henicosanol, methacrylic acid).
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 320°C at 20°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library and their retention times with those of the standards.
-
Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.
-
Alternative Long-Chain Alkyl Methacrylates
For applications in drug delivery, several other long-chain alkyl methacrylates can be considered as alternatives to this compound. The choice often depends on the desired hydrophobicity, melting point, and biodegradability of the resulting polymer.
| Monomer | Alkyl Chain Length | Key Properties and Applications |
| Lauryl Methacrylate | C12 | Used to increase the hydrophobicity of copolymers for drug encapsulation. |
| Stearyl Methacrylate | C18 | Commonly used in the formulation of solid lipid nanoparticles and nanostructured lipid carriers. |
| Behenyl Methacrylate | C22 | Forms semi-crystalline polymers, offering potential for temperature-responsive drug release. |
The purity of these alternatives can be validated using the same analytical techniques described for this compound, with adjustments to the experimental conditions (e.g., GC oven temperature program) to account for differences in volatility and molecular weight.
Visualizing the Workflow and Relationships
Experimental Workflow for Purity Validation
Caption: Workflow for validating the purity of synthesized this compound.
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for purity validation.
"performance comparison of henicosyl methacrylate in specific applications"
For researchers, scientists, and drug development professionals navigating the complex landscape of polymer chemistry, the selection of the right monomer is a critical decision that profoundly impacts the final product's performance. This guide offers a comparative analysis of henicosyl methacrylate, a long-chain alkyl methacrylate, against other common alternatives in key application areas. Due to the limited availability of direct experimental data for this compound, this guide draws upon data from analogous long-chain alkyl methacrylates and contrasts them with well-understood short-chain methacrylates to project its likely performance characteristics.
Unveiling this compound: A Profile
This compound (C25H48O2) is characterized by its long C21 alkyl chain, which imparts significant hydrophobicity to the resulting polymer. This fundamental property is expected to govern its behavior in various applications, influencing everything from mechanical strength and water sorption in dental composites to drug release kinetics in delivery systems.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 45296-31-9 | [1] |
| Molecular Formula | C25H48O2 | [1] |
| Molecular Weight | 380.65 g/mol | [1] |
| Density | 0.865 g/cm³ | [1] |
| Boiling Point | 455.5°C at 760 mmHg | [1] |
| Flash Point | 208°C | [1] |
The long alkyl side chain in this compound is the primary determinant of its physical and chemical properties, suggesting that polymers derived from it will exhibit a unique combination of characteristics compared to more commonly used methacrylates.
Application Focus 1: Dental Resin Composites
In dental restorative materials, the choice of monomer affects critical properties such as polymerization shrinkage, water sorption, and mechanical strength. Long-chain methacrylates are explored as alternatives to standard monomers like BisGMA (bisphenol A-glycidyl methacrylate) and TEGDMA (triethylene glycol dimethacrylate) to mitigate some of their drawbacks.
Comparative Performance in Dental Resins:
| Performance Metric | This compound (Projected) | Lauryl Methacrylate (C12) | BisGMA/TEGDMA (70/30 wt%) |
| Polymerization Shrinkage | Low | Lower than BisGMA/TEGDMA | High |
| Water Sorption | Very Low | Low | High |
| Flexural Strength | Moderate | Moderate | High |
| Flexural Modulus | Low | Low | High |
| Hydrophobicity | High | High | Low |
Experimental Protocol: Water Sorption and Solubility (ISO 4049)
-
Specimen Preparation: Disc-shaped specimens (15 mm diameter, 1 mm thickness) of the cured resin composite are prepared.
-
Initial Conditioning: The specimens are placed in a desiccator with silica gel at 37°C until a constant mass (m1) is achieved.
-
Water Immersion: The conditioned discs are immersed in distilled water at 37°C for 7 days.
-
Mass Measurement after Immersion: After 7 days, the specimens are removed, blotted dry to remove surface water, and weighed (m2).
-
Re-conditioning: The specimens are then returned to the desiccator until they reach a constant mass again (m3).
-
Calculation:
-
Water Sorption (µg/mm³) = (m2 - m3) / V
-
Solubility (µg/mm³) = (m1 - m3) / V (where V is the volume of the specimen in mm³)
-
The inclusion of long-chain methacrylates like this compound is anticipated to significantly reduce water sorption due to their hydrophobic nature. This can lead to improved long-term stability and color fastness of dental restorations. However, the increased flexibility and lower cross-linking density associated with long alkyl chains may result in lower mechanical properties compared to the rigid aromatic structures of monomers like BisGMA.
Application Focus 2: Drug Delivery Systems
In drug delivery, the hydrophobicity of the polymer matrix is a key factor in controlling the release of therapeutic agents. Hydrophobic polymers are particularly suited for the sustained release of hydrophobic drugs.
Comparative Performance in Drug Delivery:
| Performance Metric | This compound (Projected) | Poly(lactic-co-glycolic acid) (PLGA) 50:50 | 2-Hydroxyethyl Methacrylate (HEMA) |
| Drug Compatibility | Hydrophobic drugs | Hydrophobic and some hydrophilic drugs | Hydrophilic drugs |
| Release Profile | Sustained, slow release | Tunable (days to months) | Rapid, burst release |
| Biodegradability | Non-biodegradable | Biodegradable | Non-biodegradable |
| Water Uptake | Very Low | Moderate | High |
Experimental Protocol: In Vitro Drug Release Study
-
Formulation: A model hydrophobic drug is encapsulated within a polymer matrix (e.g., nanoparticles or a bulk implant) made from the respective methacrylate.
-
Release Medium: The drug-loaded polymer is placed in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C, often with a small amount of surfactant to ensure sink conditions.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.
-
Analysis: The concentration of the released drug in the aliquots is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Data Representation: The cumulative percentage of drug released is plotted against time.
The highly hydrophobic nature of poly(this compound) would likely result in a very slow, diffusion-controlled release of encapsulated hydrophobic drugs, making it a candidate for long-term drug delivery implants.
Application Focus 3: Hydrophobic Coatings
The demand for hydrophobic and superhydrophobic surfaces is growing in various fields, from self-cleaning coatings to anti-icing surfaces. The long alkyl chain of this compound makes it an excellent candidate for creating such coatings.
Comparative Performance in Hydrophobic Coatings:
| Performance Metric | This compound (Projected) | Polydimethylsiloxane (PDMS) | Fluorinated Acrylates |
| Water Contact Angle | High (>100°) | High (~110°) | Very High (>120°) |
| Surface Energy | Low | Very Low | Extremely Low |
| Durability | Good | Moderate | Excellent |
| Transparency | High | High | High |
Experimental Protocol: Contact Angle Measurement
-
Surface Preparation: A thin, uniform coating of the polymer is applied to a smooth substrate (e.g., a glass slide or silicon wafer).
-
Droplet Deposition: A small droplet of deionized water (typically 2-5 µL) is gently placed on the coated surface.
-
Image Capture: A high-resolution camera equipped with a goniometer is used to capture the profile of the water droplet on the surface.
-
Angle Measurement: The angle formed between the substrate surface and the tangent to the droplet at the three-phase (liquid-solid-air) contact point is measured. This is the static contact angle.
-
Analysis: An average of multiple measurements at different locations on the surface is taken to ensure accuracy.
Polymers of this compound are expected to form low surface energy coatings with high water contact angles, contributing to excellent water repellency.
Visualizing Relationships and Workflows
Logical Relationship of Monomer Structure to Polymer Properties
Caption: Influence of this compound's structure on polymer properties.
Experimental Workflow for Comparative Performance Analysis
Caption: Workflow for comparing methacrylate performance.
References
Comparative Guide to the Cytotoxicity of Henicosyl Methacrylate-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxicity of methacrylate-based polymers, with a focus on long-chain alkyl methacrylates, exemplified by henicosyl methacrylate. Due to the limited direct experimental data on this compound polymers, this guide synthesizes information on related long-chain and shorter-chain methacrylate polymers to provide a comprehensive overview for researchers in biomaterials and drug delivery.
Introduction to Methacrylate Polymer Cytotoxicity
Methacrylate-based polymers are widely utilized in biomedical applications, including dental resins, bone cements, and drug delivery systems, owing to their tunable mechanical properties and biocompatibility.[1][2][3] However, the potential for cytotoxicity, often stemming from the leaching of unreacted monomers, is a critical consideration in their clinical application.[4][5] The cytotoxicity of these polymers is influenced by several factors, including the length of the alkyl chain in the methacrylate monomer, the polymer's molecular weight, and the specific cell type used for evaluation.[6] Generally, acrylates are more toxic than their corresponding methacrylates.[6]
Comparative Cytotoxicity Data
Table 1: In Vitro Cytotoxicity of Polymethylmethacrylate (PMMA) Copolymers
| Copolymer Composition (v/v % in MMA) | Cell Viability (%) after 24h Incubation | Cell Viability (%) after 48h Incubation |
| PMMA (Control) | > 90% | > 90% |
| 10% Ethyl-methacrylate | > 90% | > 90% |
| 20% Ethyl-methacrylate | > 90% | > 90% |
| 30% Ethyl-methacrylate | > 90% | > 90% |
| 40% Ethyl-methacrylate | > 90% | > 90% |
| 10% Butyl-methacrylate | > 90% | > 90% |
| 20% Butyl-methacrylate | > 90% | > 90% |
| 30% Butyl-methacrylate | > 90% | > 90% |
| 40% Butyl-methacrylate | > 90% | > 90% |
| 10% Isobutyl-methacrylate | > 90% | > 90% |
| 20% Isobutyl-methacrylate | > 90% | > 90% |
| 30% Isobutyl-methacrylate | > 90% | > 90% |
| 40% Isobutyl-methacrylate | > 90% | > 90% |
| Data synthesized from a study by Hayran et al. (2019) on L929 fibroblast cells using an MTT assay.[3] |
The data indicates that for shorter-chain alkyl methacrylates, copolymerization with PMMA does not induce significant cytotoxicity under the tested conditions, with cell viability remaining high.[3] It is often observed that the lipophilicity of substituents can affect cytotoxicity, with an inverse correlation between IC50 and the logarithm of the partition coefficient (logP).[6] As this compound possesses a long alkyl chain (C21), it is significantly more lipophilic than shorter-chain methacrylates. This increased lipophilicity could potentially lead to greater membrane interaction and, consequently, a different cytotoxicity profile. However, the high molecular weight and solid nature of poly(this compound) might result in very low monomer leaching, potentially leading to low cytotoxicity.
Experimental Protocols
The assessment of biomaterial cytotoxicity is guided by international standards, primarily ISO 10993-5.[7][8][9][10][11] The following are detailed methodologies for common in vitro cytotoxicity assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12][13]
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Material Exposure (Elution Test):
-
Prepare extracts of the test polymer according to ISO 10993-12 by incubating the material in a cell culture medium (e.g., MEM) for a specified time and temperature.[15][16]
-
Remove the culture medium from the cells and replace it with the polymer extracts at various concentrations.
-
Incubate the cells with the extracts for 24 to 72 hours.
-
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[18]
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.[1][14][19]
-
Cell Seeding and Material Exposure: Follow the same initial steps as the MTT assay to expose cells to the polymer extracts.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction:
-
Prepare an LDH reaction mixture containing a substrate (e.g., lactate) and a tetrazolium salt.
-
Add the reaction mixture to the collected supernatant in a new 96-well plate.
-
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[4] During this time, the released LDH will catalyze the conversion of the tetrazolium salt into a colored formazan product.[19]
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of approximately 490 nm.[1][14]
-
Data Analysis: The amount of color formed is proportional to the number of lysed cells. Cytotoxicity is calculated based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a detergent (maximum release).[4]
Direct Contact Test (ISO 10993-5)
This method is suitable for materials that can be placed directly onto a cell monolayer.[8][9]
-
Cell Culture: Seed a suitable cell line (e.g., L929) in a culture dish and grow to sub-confluency.[9]
-
Sample Placement: Place a sterile sample of the test polymer directly onto the cell monolayer.[8]
-
Incubation: Incubate the culture dish for a specified period, typically 24 hours.[8][9]
-
Evaluation: Assess the cells microscopically for any signs of cytotoxicity, such as cell lysis, malformation, or degeneration in the zone around the material. The response is typically graded on a scale from 0 (no reactivity) to 4 (severe reactivity).[8][9]
Signaling Pathways and Experimental Workflows
The cytotoxicity of methacrylates can be mediated by various cellular mechanisms, including the depletion of intracellular glutathione (GSH), leading to oxidative stress and apoptosis.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejmanager.com [ejmanager.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Residual methylmethacrylate and in vitro cytotoxicity of autopolymerizing acrylic resins IADR Abstract Archives [iadr.abstractarchives.com]
- 6. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nhiso.com [nhiso.com]
- 8. namsa.com [namsa.com]
- 9. Direct Cell Contact Test - Eurofins Medical Device Testing [eurofins.com]
- 10. namsa.com [namsa.com]
- 11. mdcpp.com [mdcpp.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. Cytotoxicity MEM Elution Method in Biocompatibility [nabi.bio]
- 16. Cytotoxicity Testing via MEM Elution: Ensuring Medical Device Biocompatibility - European Biomedical Institute [ebi.bio]
- 17. scielo.br [scielo.br]
- 18. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LDH cytotoxicity assay [protocols.io]
"hydrophobicity comparison of surfaces coated with different polymethacrylates"
For Researchers, Scientists, and Drug Development Professionals
The hydrophobicity of a material's surface is a critical factor in a multitude of applications, from biomedical devices and drug delivery systems to microfluidics and protective coatings. Polymethacrylates, a versatile class of polymers, offer a tunable platform for controlling surface wettability. This guide provides an objective comparison of the hydrophobicity of surfaces coated with different polymethacrylates, supported by experimental data, to aid in material selection for your research and development needs.
Key Performance Metrics: A Comparative Overview
The hydrophobicity of a surface is primarily quantified by three key metrics: water contact angle, surface free energy, and water absorption. An increase in the length of the alkyl side chain in the polymethacrylate structure generally leads to a more hydrophobic surface.
Table 1: Comparison of Water Contact Angle and Surface Free Energy for Various Polymethacrylate Coatings
| Polymethacrylate Coating | Chemical Structure of Repeating Unit | Water Contact Angle (θ) | Surface Free Energy (γ) (mN/m) |
| Poly(methyl methacrylate) (PMMA) | -(C(CH₃)(COOCH₃)CH₂)- | ~68° - 71.31°[1][2] | ~39.5 - 41[3][4] |
| Poly(ethyl methacrylate) (PEMA) | -(C(CH₃)(COOCH₂CH₃)CH₂)- | Data indicates it is more hydrophobic than PMMA | Lower than PMMA[5] |
| Poly(n-butyl methacrylate) (PnBMA) | -(C(CH₃)(COOCH₂CH₂CH₂CH₃)CH₂)- | Higher than PMMA and PEMA | Lower than PMMA and PEMA[5] |
| Poly(t-butyl methacrylate) (PtBMA) | -(C(CH₃)(COOC(CH₃)₃)CH₂)- | Data indicates high hydrophobicity | 18.1[5] |
| Poly(hexyl methacrylate) (PHMA) | -(C(CH₃)(COOC₆H₁₃)CH₂)- | Higher than PBMA[5] | Lower than PBMA[6] |
| Poly(octyl methacrylate) (POMA) | -(C(CH₃)(COOC₈H₁₇)CH₂)- | Higher than PHMA[5] | Lower than PHMA |
Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. However, the general trend of increasing hydrophobicity with longer alkyl side chains is consistently reported.
Table 2: Water Absorption of Polymethylmethacrylate (PMMA)
| Polymethacrylate | Water Absorption (% by weight, 24h immersion) |
| Poly(methyl methacrylate) (PMMA) | 0.3 |
Data for other polymethacrylates in a directly comparative format is limited in the reviewed literature. However, it is generally expected that water absorption would decrease with increasing hydrophobicity of the polymer.
The Science Behind the Surface: Structure-Hydrophobicity Relationship
The hydrophobicity of polymethacrylates is intrinsically linked to their chemical structure, specifically the length and branching of the alkyl ester side chain. This relationship can be visualized as follows:
Caption: Relationship between polymethacrylate structure and surface hydrophobicity.
As the length of the nonpolar alkyl side chain increases, it more effectively shields the more polar ester group in the polymer backbone from interacting with water. This increased shielding leads to a reduction in the surface free energy and a corresponding increase in the water contact angle, signifying greater hydrophobicity.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the hydrophobicity of polymethacrylate-coated surfaces.
Preparation of Polymethacrylate-Coated Surfaces
A standardized method for preparing polymer-coated surfaces for analysis is crucial for obtaining reproducible results.
Caption: Workflow for preparing polymethacrylate-coated surfaces.
-
Substrate Cleaning: The substrate (e.g., silicon wafer, glass slide) is thoroughly cleaned to remove any organic and inorganic contaminants. This can be achieved by sonication in a series of solvents such as acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
Polymer Solution Preparation: The polymethacrylate is dissolved in a suitable solvent (e.g., toluene, chloroform) to a specific concentration (e.g., 1-2 wt%). The solution is typically stirred for several hours to ensure complete dissolution.
-
Spin Coating: A thin film of the polymer solution is deposited onto the cleaned substrate using a spin coater. The spinning speed and time are optimized to achieve a uniform film of the desired thickness.
-
Annealing: The coated substrate is then annealed in a vacuum oven at a temperature above the glass transition temperature of the polymer for a specific period (e.g., 1-2 hours) to remove any residual solvent and to allow the polymer chains to relax into a stable conformation. The sample is then allowed to cool slowly to room temperature.
Water Contact Angle Measurement
The sessile drop method is a common and straightforward technique for determining the water contact angle.
Caption: Workflow for measuring water contact angle via the sessile drop method.
-
Sample Placement: The polymethacrylate-coated substrate is placed on a level stage of a contact angle goniometer.
-
Droplet Dispensing: A small droplet of deionized water (typically 2-5 µL) is gently dispensed onto the surface of the coating using a microsyringe.
-
Image Capture: A high-resolution camera captures a profile image of the water droplet on the surface.
-
Angle Analysis: The software of the goniometer analyzes the captured image to determine the angle formed at the three-phase (liquid-solid-vapor) contact line. The angle between the tangent to the droplet and the solid surface is the water contact angle. Measurements are typically taken on both sides of the droplet and averaged. Multiple measurements at different locations on the surface are performed to ensure statistical relevance.
Surface Free Energy Determination
The surface free energy of a solid surface can be determined by measuring the contact angles of two or more liquids with known surface tension components (polar and dispersive). The Owens, Wendt, Rabel, and Kaelble (OWRK) method is a commonly used approach.
-
Contact Angle Measurement with Multiple Liquids: The water contact angle measurement protocol is repeated using at least one other liquid with a known surface tension and its polar and dispersive components. A common choice for the second liquid is diiodomethane, which is predominantly nonpolar.
-
Calculation: The surface free energy (γs) of the polymethacrylate coating and its dispersive (γsd) and polar (γsp) components are then calculated using the OWRK equation:
γL(1 + cosθ) / 2(γLd)¹ᐟ² = (γsp)¹ᐟ² * (γLp/γLd)¹ᐟ² + (γsd)¹ᐟ²
By plotting γL(1 + cosθ) / 2(γLd)¹ᐟ² against (γLp/γLd)¹ᐟ² for the different liquids, a straight line is obtained. The slope of this line is (γsp)¹ᐟ² and the y-intercept is (γsd)¹ᐟ². The total surface free energy is the sum of the polar and dispersive components (γs = γsp + γsd).
Water Absorption Measurement
The water absorption of the polymethacrylate coatings can be determined gravimetrically according to the ASTM D570 standard.
-
Sample Preparation: Free-standing films of the polymethacrylates are prepared by casting the polymer solution into a non-stick dish and allowing the solvent to evaporate slowly. The resulting film is then dried in a vacuum oven to a constant weight.
-
Initial Weighing: The initial dry weight of the film (W_dry) is recorded.
-
Immersion: The film is immersed in deionized water at a controlled temperature (e.g., 23 °C).
-
Periodic Weighing: At specific time intervals (e.g., 24 hours), the film is removed from the water, patted dry with a lint-free cloth to remove surface water, and immediately weighed (W_wet).
-
Calculation: The percentage of water absorption is calculated using the following formula:
Water Absorption (%) = [(W_wet - W_dry) / W_dry] * 100
This process is repeated until the weight of the film reaches equilibrium.
References
- 1. researchgate.net [researchgate.net]
- 2. Surface Modification of Polymethylmethacrylate (PMMA) by Ultraviolet (UV) Irradiation and IPA Rinsing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the Surface Energy of Different Brands of Polymethyl Methacrylate on the Adherence of Candida albicans: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Repositorio UC | Dirección de Bibliotecas UC [repositorio.uc.cl]
"review of structure-property relationships in poly(alkyl methacrylates)"
A Comprehensive Guide to Structure-Property Relationships in Poly(alkyl methacrylates)
Poly(alkyl methacrylates) are a versatile class of polymers with a wide range of applications, from engineering plastics and coatings to biomaterials.[1] Their properties can be finely tuned by modifying the chemical structure of the alkyl side chain, making a thorough understanding of these structure-property relationships crucial for material design and development.[1][2] This guide provides an objective comparison of how variations in the alkyl group—specifically its length and branching—influence the key properties of these polymers, supported by experimental data and detailed methodologies.
The Influence of Monomer Structure on Polymer Properties
The physicochemical properties of poly(alkyl methacrylates) are strongly dependent on the nature of the alkyl ester group in the side chain.[3] Key structural features that dictate the final properties of the polymer include the length of the alkyl chain, the presence of branching in the side chain, and the stereochemistry (tacticity) of the polymer backbone.[4][5]
Caption: Relationship between monomer structure and key polymer properties.
Effect of Alkyl Chain Length
The length of the n-alkyl side chain is one of the most significant factors influencing the properties of poly(alkyl methacrylates).
Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(n-alkyl methacrylates), the Tg decreases substantially as the length of the alkyl side chain (n) increases.[6][7][8] This is attributed to the increased mobility of the longer alkyl side chains, which act as internal plasticizers.[6]
| Polymer | Alkyl Chain | Glass Transition Temperature (Tg) |
| Poly(methyl methacrylate) (PMMA) | -CH3 | ~105 °C[9][10] |
| Poly(ethyl methacrylate) (PEMA) | -C2H5 | ~65 °C |
| Poly(butyl methacrylate) (PBMA) | -C4H9 | ~20 °C |
| Poly(hexyl methacrylate) (PHMA) | -C6H13 | ~ -5 °C |
| Poly(octyl methacrylate) (POMA) | -C8H17 | ~ -20 °C |
| Poly(dodecyl methacrylate) (PDMA) | -C12H25 | ~ -65 °C |
Note: Tg values can vary depending on the measurement method and the tacticity of the polymer.
Mechanical Properties
The length of the alkyl side chain has a profound effect on the mechanical behavior of the polymer. Elongating the side chain leads to increased plasticization, resulting in softer, more flexible materials.[4] For instance, poly(methyl methacrylate) is a hard, rigid plastic at room temperature, while poly(butyl methacrylate) is more flexible, and poly(dodecyl acrylate) is a rubbery material.[2] As the homologous series is ascended, the energy to break decreases rapidly.[11]
| Polymer | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(methyl methacrylate) (PMMA) | ~3.0[9] | ~70-75[9][10] | ~4.5-5[3][9] |
| Poly(ethyl methacrylate) (PEMA) | ~1.8 | ~34 | ~7 |
| Poly(butyl methacrylate) (PBMA) | ~0.6 | ~10 | ~200 |
Thermal Stability
The thermal stability of poly(alkyl methacrylates) is also influenced by the length of the alkyl side chain. Generally, polymers with longer alkyl chains exhibit lower thermal stability.[4] For example, the rate of thermal degradation for poly(2-ethylhexyl methacrylate) is significantly higher than that for poly(methyl methacrylate).[4][12] The primary degradation mechanism for poly(alkyl methacrylates) is depolymerization, yielding the corresponding monomer as the major product.[4][12]
| Polymer | Onset of Degradation (Tonset) | Temperature at 50% Weight Loss (T50) |
| Poly(methyl methacrylate) (PMMA) | ~250-300 °C | ~380 °C |
| Poly(butyl methacrylate) (PBMA) | ~220-270 °C | ~350 °C |
| Poly(2-ethylhexyl methacrylate) (PEHMA) | ~200-250 °C | ~330 °C |
Note: Degradation temperatures are dependent on the heating rate and atmosphere (e.g., inert or air).
Solubility
The solubility of poly(alkyl methacrylates) is highly dependent on the alkyl side chain length. As the alkyl chain length increases, the polymer becomes more nonpolar. Consequently, solubility in nonpolar solvents like alkanes increases with the length of the side chain.[13] For example, while PMMA has a solubility gap in many alkanes, poly(decylmethacrylate) (PDMA) is completely miscible with alkanes from C6 to C10.[13]
| Polymer | Solvents | Non-Solvents |
| Poly(methyl methacrylate) (PMMA) | THF, Chloroform, Toluene, Acetone[14] | Alkanes (e.g., n-hexane), Methanol[13] |
| Poly(butyl methacrylate) (PBMA) | Toluene, Alkanes (C7-C10)[13] | n-hexane[13] |
| Poly(decyl methacrylate) (PDMA) | Toluene, Alkanes (C6-C10)[13] | --- |
Effect of Alkyl Chain Branching and Tacticity
Alkyl Chain Branching
Branching in the alkyl side chain generally leads to an increase in the hardness of the polymer.[4] This is due to steric hindrance, which restricts the mobility of the polymer chains.
Tacticity
Tacticity refers to the stereochemical arrangement of the chiral centers in the polymer backbone.[15] Poly(alkyl methacrylates) can be atactic (random arrangement), isotactic (substituents on the same side), or syndiotactic (alternating arrangement).[5][15] Tacticity has a significant influence on the Tg of the polymer.[7][8] For instance, syndiotactic PMMA has a higher Tg (around 120-130 °C) than isotactic PMMA (around 45 °C).
Experimental Protocols
A standardized workflow is essential for the accurate characterization of poly(alkyl methacrylates).
Caption: A typical experimental workflow for polymer characterization.
Polymer Synthesis (Free-Radical Polymerization)
-
Monomer Purification: The alkyl methacrylate monomer is purified to remove inhibitors, typically by passing it through a column of basic alumina.
-
Initiator: A free-radical initiator, such as azobisisobutyronitrile (AIBN), is dissolved in the monomer.
-
Polymerization: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 60-80 °C) for a set period.[6]
-
Termination and Precipitation: The polymerization is terminated, and the polymer is precipitated in a non-solvent (e.g., methanol).
-
Drying: The precipitated polymer is collected by filtration and dried under vacuum until a constant weight is achieved.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). A small sample of the polymer is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The Tg is identified as a step change in the heat flow curve.
-
Thermogravimetric Analysis (TGA): Employed to evaluate thermal stability. The polymer sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min). The weight loss of the sample is recorded as a function of temperature.[4][12][16]
Mechanical Testing
-
Tensile Testing: Polymer films are cast from solution and cut into dumbbell-shaped specimens. The specimens are then subjected to a uniaxial tensile force at a constant strain rate using a universal testing machine. The resulting stress-strain curve is used to determine the Young's modulus, tensile strength, and elongation at break.
Pyrolysis-Gas Chromatography (Py-GC)
This technique is used to identify the thermal degradation products. A small amount of the polymer is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere. The volatile degradation products are then separated and identified using a gas chromatograph coupled with a mass spectrometer (GC-MS).[4][12]
Solubility Determination
-
Gravimetric Method: A known mass of the polymer is added to a known volume of solvent and stirred at a specific temperature. The undissolved polymer is then filtered, dried, and weighed to determine the solubility.[13]
-
Inverse Gas Chromatography (IGC): This method can be used to determine polymer-solvent interaction parameters. A column is packed with the polymer, and a small amount of the solvent is injected. The retention time of the solvent is measured and used to calculate thermodynamic properties.[17]
References
- 1. Exploration of polymethacrylate structure-property correlations: Advances towards combinatorial and high-throughput methods for biomaterials discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polychemistry.com [polychemistry.com]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. Chain flexibility and glass transition temperatures of poly(n-alkyl (meth)acrylate)s: Implications of tacticity and chain dynamics (Journal Article) | OSTI.GOV [osti.gov]
- 8. librarysearch.wlv.ac.uk [librarysearch.wlv.ac.uk]
- 9. designerdata.nl [designerdata.nl]
- 10. alokrj.weebly.com [alokrj.weebly.com]
- 11. The mechanical properties of elastomeric poly(alkyl methacrylate)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. kinampark.com [kinampark.com]
- 15. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 16. epublications.marquette.edu [epublications.marquette.edu]
- 17. Solubility and diffusivity of solvents and nonsolvents in poly(methyl methacrylate co butyl methacrylate) | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Henicosyl Methacrylate
For researchers and professionals in drug development, the proper handling and disposal of chemicals like henicosyl methacrylate are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory safety protocols and hazardous waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar methacrylate compounds, the following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves.
-
Skin Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
This compound, like other methacrylate compounds, should be treated as hazardous waste. Improper disposal, such as pouring it down the drain or placing it in the regular trash, is not permissible for hazardous chemicals.[2][3]
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Due to its likely characteristics as a skin and eye irritant and potential sensitizer, this compound waste must be classified as hazardous.[4]
-
Segregation: Do not mix this compound waste with other waste streams.[3][5] It should be collected in a dedicated, properly labeled waste container. Incompatible materials, such as acids and bases, should always be stored separately.[5]
2. Waste Collection and Container Management:
-
Container Selection: Use a chemically compatible and leak-proof container for collecting this compound waste. The container must be in good condition and have a secure lid.[6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[6] The label should also include the date when the first waste was added and the responsible researcher's name and contact information.[6]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[5] This area should be away from ignition sources and incompatible chemicals. The container must be kept closed at all times, except when adding waste.[3]
3. Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste. Contact them to schedule a pickup.
-
Do Not Dispose Down the Drain: Sewer disposal is not an option for hazardous chemicals like methacrylates.[2][7]
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound should also be treated as hazardous waste.[2]
4. Empty Container Disposal:
-
Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[3]
-
Defacing: After thorough rinsing and drying, the label on the container must be completely removed or defaced before the container is discarded or recycled according to your institution's policies.[3]
Quantitative Disposal Guidelines
| Disposal Method | Substance Type | Quantity Limit (per discharge) | pH Range |
| Sanitary Sewer | Non-hazardous, water-soluble liquids/solids | < 5 gallons (liquids), < 1 kg (solids) | 5.5 - 10.5 |
| Trash Disposal | Non-hazardous, non-reactive solids | Small quantities | N/A |
| Hazardous Waste | All other chemical waste, including this compound | No limit for collection | N/A |
Data compiled from general laboratory safety guidelines.[2][7]
Decision Workflow for Chemical Disposal
The following diagram illustrates the general decision-making process for the proper disposal of a laboratory chemical.
Caption: Decision-making workflow for the proper disposal of laboratory chemical waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for any chemical before handling and disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Information for Handling Henicosyl Methacrylate
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with Henicosyl Methacrylate. The following procedural guidance is designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Disclaimer: A complete Safety Data Sheet (SDS) for this compound was not available. The information provided below is based on data for the closely related compound, Docosyl Methacrylate (CAS: 16669-27-5), and general safety practices for methacrylate esters. Always consult the specific SDS provided by your supplier before use.
Quantitative Data
The following table summarizes the available quantitative data for Docosyl Methacrylate, which is used here as a surrogate for this compound.
| Property | Value | Source |
| Molecular Formula | C26H50O2 | [1] |
| Molar Mass | 394.67 g/mol | [1] |
| Boiling Point | 70-71°C | [1] |
| Flash Point | 215.4°C | [1] |
| Vapor Pressure | 0-0.06 Pa at 20-25℃ | [1] |
| Density | 0.865 ± 0.06 g/cm³ (Predicted) | [1] |
| Water Solubility | 0.4 ng/L at 25℃ | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound, like other methacrylate esters, is expected to be irritating to the eyes, skin, and respiratory system.[1] It may also cause allergic skin reactions.[2][3] Therefore, strict adherence to PPE protocols is mandatory.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Skin Protection | Nitrile or other chemically resistant gloves (consult glove manufacturer's compatibility chart), and a lab coat. | Prevents skin contact, which can cause irritation and allergic reactions.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes inhalation of vapors, which can irritate the respiratory system.[2] |
Standard Operating and Disposal Plan
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry place away from direct sunlight and sources of ignition.[4]
-
Ground and bond containers when transferring material to prevent static discharge.[2]
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Do not pour down the drain or dispose of in regular trash.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: General Handling Procedure
The following is a general protocol for handling this compound in a laboratory setting.
-
Preparation:
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.[4]
-
Gather all necessary materials, including the chemical, solvents, glassware, and waste containers.
-
Don the appropriate PPE as outlined in the table above.
-
-
Procedure:
-
Carefully open the container of this compound inside the chemical fume hood.
-
Dispense the required amount of the chemical using appropriate tools (e.g., pipette, spatula).
-
If heating is required, use a well-controlled heating mantle or water bath and monitor the temperature closely.
-
Keep the container sealed when not in use to minimize vapor exposure.
-
Upon completion of the experiment, decontaminate all glassware and equipment that came into contact with the chemical.
-
-
Waste Disposal:
-
Collect all waste materials, including excess chemical, contaminated solvents, and disposable labware, in a designated hazardous waste container.
-
Properly label the waste container with its contents.
-
Store the waste container in a designated satellite accumulation area until it is collected for disposal.
-
Emergency Procedures
In the event of an emergency, follow the procedures outlined below.
Spill Response:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site once the material is removed.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visual Safety Guides
The following diagrams illustrate the standard workflow for handling this compound and the appropriate response to an emergency situation.
Caption: Standard Handling Workflow for this compound
Caption: Emergency Response Plan for this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
